N-Methyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOPCEDFGGUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172940 | |
| Record name | N-Methylbenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-92-5 | |
| Record name | N-Methyl-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methylbenzanilide | |
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| Record name | 1934-92-5 | |
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| Record name | N-Methylbenzanilide | |
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| Record name | N-methylbenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-Methylbenzanilide | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Methyl-N-phenylbenzamide: A Comprehensive Technical Guide
CAS Number: 1934-92-5
This technical guide provides an in-depth overview of N-Methyl-N-phenylbenzamide, a chemical compound with applications as a catalyst and an intermediate in the synthesis of dyes and pharmaceuticals.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical and physical properties, detailed experimental protocols, and insights into its potential biological significance based on related compounds.
Core Properties and Data
This compound, also known as N-Methylbenzanilide, is a tertiary amide with the molecular formula C₁₄H₁₃NO.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1934-92-5 | [2][3][4] |
| Molecular Formula | C₁₄H₁₃NO | [2][3][4] |
| Molecular Weight | 211.26 g/mol | [2][4] |
| Melting Point | 56-58 °C | [1] |
| Boiling Point | 341.3 °C at 760 mmHg | [2] |
| Density | 1.13 g/cm³ | [2] |
| Flash Point | 154.4 °C | [2] |
| Vapor Pressure | 8.12E-05 mmHg at 25°C | [2] |
| LogP | 2.96320 | [2] |
| IUPAC Name | This compound | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the acylation of N-methylaniline with benzoyl chloride. Below is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-methylaniline
-
Benzoyl chloride
-
Pyridine (B92270) or triethylamine (B128534) (base)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1.0 equivalent) in anhydrous diethyl ether. Cool the solution in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Base Addition: Add pyridine or triethylamine (1.2 equivalents) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted benzoyl chloride and acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or ethyl acetate/hexanes.
-
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Experimental Protocol: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons and the aromatic protons of the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic rings.
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight. The mass spectrum of this compound is available in the NIST WebBook.
References
N-Methyl-N-phenylbenzamide chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Methyl-N-phenylbenzamide. The information is curated for professionals in research and development, offering detailed data and protocols to support laboratory work and drug discovery initiatives.
Chemical Identity and Structure
This compound is a tertiary amide with the chemical formula C₁₄H₁₃NO. Its IUPAC name is This compound .[1][2] The structure consists of a benzoyl group attached to a nitrogen atom, which is also bonded to a methyl group and a phenyl group.
The chemical structure can be represented by the following diagram:
References
An In-depth Technical Guide to the Solubility of N-Methyl-N-phenylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Methyl-N-phenylbenzamide in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document combines available qualitative information with quantitative data for the closely related compound, N-phenylbenzamide, to serve as a practical reference. Furthermore, detailed experimental protocols for solubility determination are provided to enable researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is a tertiary amide with a molecular formula of C₁₄H₁₃NO. Its structure, featuring a benzoyl group and an N-methylaniline moiety, imparts a significant degree of lipophilicity. Understanding its solubility characteristics is paramount for a wide range of applications, including chemical synthesis, formulation development, and pharmacological studies.
Qualitative Solubility Profile of this compound
General observations indicate that this compound is insoluble in water but demonstrates solubility in a variety of common organic solvents.[1] This is consistent with its chemical structure, which lacks easily ionizable groups and possesses significant nonpolar surface area.
General Solubility Observations:
-
Water: Insoluble[1]
-
Organic Solvents: Soluble in many organic solvents, including alcohols and ethers.[1]
Quantitative Solubility Data (Proxy Data)
Table 1: Quantitative Solubility of N-phenylbenzamide in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Acetic Acid (85%) | 20 | 1.11[2] |
| Acetic Acid (85%) | 30 | 1.69[2] |
| Acetic Acid (85%) | 35 | 2.07[2] |
| Ethanol | 30 | 4.1[2] |
| Benzene | - | Soluble[2] |
| Diethyl Ether | - | Soluble[2] |
Disclaimer: This data is for the proxy compound N-phenylbenzamide and should be used as an estimation for the solubility of this compound. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The following section details the materials and methodology for the widely accepted isothermal equilibrium shake-flask method.
4.1. Materials
-
Solute: this compound (purity > 99%)
-
Solvents: High-purity grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.)
-
Apparatus:
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath with precise temperature control (± 0.1 °C)
-
Screw-capped glass vials
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
4.2. Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of screw-capped glass vials, each containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Analysis:
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the solubility of this compound.
Caption: Workflow for the isothermal equilibrium shake-flask solubility measurement.
References
A Comprehensive Technical Guide to the Physicochemical Properties of N-Methyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of N-Methyl-N-phenylbenzamide, complete with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development who handle this compound.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Unit | Notes |
| Melting Point | 56 - 58 | °C | |
| Boiling Point | 341.3 ± 15.0 | °C | at 760 mmHg |
| Molecular Formula | C₁₄H₁₃NO | ||
| Molecular Weight | 211.26 | g/mol | |
| Density | 1.1 ± 0.1 | g/cm³ |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.
2.1. Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound (finely powdered)
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[2][3]
2.2. Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]
Apparatus:
-
Small test tube (e.g., fusion tube)[1]
-
Capillary tube (sealed at one end)[1]
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube. The capillary tube is then placed inside the test tube with its open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in the heating oil within the Thiele tube. The setup should ensure that the sample is level with the thermometer bulb.[1][4]
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.[1]
-
Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[4] The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[1][4]
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of an amide like this compound, a common process in drug development and organic synthesis.
Caption: Generalized workflow for the synthesis and purification of an amide.
References
N-Methyl-N-phenylbenzamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl-N-phenylbenzamide, a tertiary amide with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its fundamental chemical properties, outlines a common synthetic route with a detailed experimental protocol, and presents a visual workflow of the synthesis.
Core Molecular and Physical Properties
This compound, also known as N-methylbenzanilide, is a substituted amide derivative. Its core quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃NO | [1][2][3][4] |
| Molecular Weight | 211.26 g/mol | [3][5][6] |
| CAS Number | 1934-92-5 | [1][2][3] |
| Appearance | Solid | [5] |
| Melting Point | 56-58 °C | [5] |
| Boiling Point | 341.3 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 154.4 °C | [4] |
| Solubility | Insoluble in water; Soluble in many organic solvents such as alcohols and ethers.[5] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a secondary amine with an acyl chloride in the presence of a base. In this case, N-methylaniline is acylated by benzoyl chloride.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol details the synthesis of this compound from N-methylaniline and benzoyl chloride.
Materials:
-
N-Methylaniline
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (B78521) solution
-
Dichloromethane (or another suitable inert organic solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-methylaniline in dichloromethane. Begin stirring the solution vigorously.
-
Addition of Base: While stirring, add a 10% aqueous sodium hydroxide solution to the flask. The reaction mixture will now be biphasic.
-
Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Progression: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Dilute hydrochloric acid (to remove any unreacted N-methylaniline).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining benzoyl chloride and acid).
-
Brine (saturated aqueous sodium chloride solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Schotten-Baumann reaction.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
At present, there is limited specific information available in the public domain regarding the direct involvement of this compound in defined biological signaling pathways. Its utility is primarily established in the realm of synthetic chemistry as an intermediate. However, the benzamide (B126) functional group is a common scaffold in various biologically active molecules, suggesting that derivatives of this compound could potentially interact with biological targets. Further research would be required to elucidate any such interactions.
The logical relationship in its application is straightforward: its chemical structure allows for further modification, making it a valuable starting material for the synthesis of more complex molecules with potential pharmaceutical or other industrial applications.
Caption: Logical relationship of this compound in synthesis.
References
- 1. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 2. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 3. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide,N-methyl-N-phenyl- | CAS#:1934-92-5 | Chemsrc [chemsrc.com]
- 5. biosynce.com [biosynce.com]
- 6. 4-Methyl-N-phenylbenzamide | C14H13NO | CID 730569 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Methyl-N-phenylbenzamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Methyl-N-phenylbenzamide derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antiparasitic properties. This document details various synthetic methodologies, presents quantitative biological data, and provides illustrative diagrams of key synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound and its derivatives primarily revolves around the formation of the central amide bond. Several established methods can be employed, with the choice of strategy often depending on the desired substituents on the aromatic rings and the overall complexity of the target molecule.
Acylation of N-Methylaniline Derivatives
A common and direct approach involves the acylation of an appropriately substituted N-methylaniline with a benzoyl chloride derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure for this synthesis involves dissolving the N-methylaniline derivative in a suitable solvent such as dichloromethane (B109758) (CH2Cl2). A base, commonly triethylamine (B128534) (Et3N), is added, and the mixture is cooled. A solution of the corresponding acid chloride in the same solvent is then added dropwise. The reaction is typically stirred for a period to ensure completion.[1]
Amide Coupling Reactions
Modern amide bond formation techniques using coupling reagents are also widely applicable. These methods offer mild reaction conditions and broad functional group tolerance. Common coupling reagents include N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).[1][2]
In a typical protocol, the carboxylic acid (a benzoic acid derivative) is dissolved in a solvent like dichloromethane. DIC and HOBt are added, and the mixture is stirred to form an activated ester. The N-methylaniline derivative is then added to the reaction mixture, which is stirred until the reaction is complete.[1]
Multi-component Reactions
For the synthesis of more complex analogs, multi-component reactions can be highly efficient. For instance, a one-pot, three-component condensation reaction of an aromatic aldehyde, a benzamide, and an alkyne can yield N,N'-alkylidene bisamide derivatives.[3] While not directly producing N-Methyl-N-phenylbenzamides, this method highlights the potential for combinatorial approaches to generate diverse analog libraries.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of representative this compound derivatives.
Protocol 1: Synthesis of N-(4-Chlorophenyl)-N-methyl-4-methoxy-3-propionyloxybenzamide
This protocol describes the synthesis starting from a substituted benzoic acid which is first converted to its acid chloride.[2]
Step 1: Acid Chloride Formation A mixture of 4-methoxy-3-propionyloxybenzoic acid (0.5 g, 2.23 mmol) and thionyl chloride (SOCl2, 15 mL, 206 mmol) is heated under reflux for 1 hour. The excess SOCl2 is removed by evaporation to yield the corresponding acid chloride as a yellow oil, which is used in the next step without further purification.[2]
Step 2: Amide Bond Formation N-methyl-4-chlorobenzenamine (0.38 g, 2.68 mmol) is dissolved in dichloromethane (20 mL), and triethylamine (0.34 g, 3.34 mmol) is added. The mixture is cooled to 0 °C in an ice bath. A solution of the acid chloride from Step 1 in dichloromethane (5 mL) is added dropwise. The resulting mixture is warmed to room temperature and stirred for an additional period.[1]
Work-up and Purification: The reaction is quenched, and the organic layer is washed sequentially with 1 M NaOH and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4]
Protocol 2: General Procedure for Amide Coupling using DIC/HOBt
This protocol is suitable for coupling various substituted benzoic acids with N-methylaniline derivatives.[1]
-
Dissolve the benzoic acid derivative (1.20 mmol) in dichloromethane (20 mL).
-
Add N,N'-diisopropylcarbodiimide (DIC, 1.82 mmol) and N-hydroxybenzotriazole (HOBt, 1.82 mmol) to the solution.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add the N-methylaniline derivative (1.68 mmol) to the reaction mixture.
-
Stir for approximately 12 hours.
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by silica (B1680970) gel chromatography.[1]
Quantitative Biological Data
This compound derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data.
| Compound ID | Structure | Target/Assay | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| 1e | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Anti-EV 71 | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 | >51.7 | [1][5] |
| Pirodavir | (Reference Compound) | Anti-EV 71 | - | 31 ± 2.2 | - | [1] |
Table 1: Antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71 (EV 71).[1][2][5]
| Compound ID | M1 IC50 (µM) | M3 IC50 (µM) | M5 IC50 (µM) | Reference |
| 6 | 3.2 | >10 | >10 | [6] |
| 8a (2-Cl) | 0.96 | Low µM | Low µM | [6] |
| 8b (2-OMe) | 0.82 | Low µM | Low µM | [6] |
| 11i (N-propyl, 3,5-dichloro) | 3.7 | >10 | >10 | [6] |
Table 2: Muscarinic acetylcholine (B1216132) receptor (M1) antagonist activity of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs.[6]
| Compound ID | S. mansoni EC50 (µM) | HEK 293 CC50 (µM) | Selectivity Index (SI) | Reference |
| 9 | 0.08 | 9.8 ± 1.6 | 123 | [7] |
| 11 | 1.10 | 11.1 ± 0.2 | - | [7] |
Table 3: Antischistosomal activity of N-phenylbenzamide analogs.[7]
Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic workflow for the acylation of N-methylaniline derivatives.
Caption: Workflow for amide coupling via DIC/HOBt activation.
Conclusion
The synthesis of this compound derivatives and their analogs can be achieved through various reliable and adaptable synthetic methods. The choice of a particular route will depend on the specific structural features of the target compounds and the availability of starting materials. The diverse biological activities exhibited by this class of molecules underscore their potential as scaffolds for the development of novel therapeutic agents. This guide provides a foundational understanding of the key synthetic strategies and offers practical experimental protocols to aid researchers in this exciting area of drug discovery.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Theoretical Studies of N-Methyl-N-phenylbenzamide Conformation
This technical guide provides a comprehensive overview of the theoretical studies on the conformation of this compound. By synthesizing findings from computational chemistry literature, this document details the conformational preferences, rotational energy barriers, and the methodologies employed to study this and structurally related molecules.
Introduction
This compound is a tertiary amide that possesses significant conformational flexibility arising from rotations around several key single bonds. Understanding its three-dimensional structure is crucial for applications in medicinal chemistry and materials science, as the conformation of a molecule dictates its intermolecular interactions and, consequently, its biological activity and physical properties. The primary degrees of conformational freedom in this compound are the rotations around the amide C-N bond, the N-C(phenyl) bond, and the C-C(phenyl) bond. Theoretical studies, employing a range of computational methods, have been instrumental in elucidating the preferred conformations and the energy landscapes associated with these rotations.
Conformational Landscape of this compound
Theoretical investigations, primarily using Density Functional Theory (DFT) and ab initio methods, have revealed that the conformational landscape of this compound is governed by a delicate balance of steric and electronic effects.
Key Rotational Axes:
-
τ1 (Amide Bond): Rotation around the central C-N amide bond. Due to the partial double bond character of the amide bond, this rotation is generally highly hindered.
-
τ2 (N-Phenyl Bond): Rotation of the N-phenyl group relative to the amide plane.
-
τ3 (C-Phenyl Bond): Rotation of the benzoyl group relative to the amide plane.
Studies on analogous tertiary N-alkyl-N-aryl amides suggest that steric hindrance between the N-methyl group and the substituents on the phenyl rings plays a crucial role in determining the molecule's overall shape.[1] Unlike secondary amides which often adopt a planar conformation, tertiary amides like this compound are expected to exhibit non-planar structures.[1] Allylic strain between the N-methyl and N-phenyl groups can force the N-phenyl ring to rotate out of the amide plane.[1]
Quantitative Conformational Data
Due to the limited number of studies focused exclusively on this compound, the following tables summarize quantitative data from closely related analogs, primarily N-methylbenzamide and other N-aryl amides. This data provides a strong indication of the expected conformational parameters for this compound.
Table 1: Calculated Dihedral Angles of Key Conformers for N-methylbenzamide and Related Amides
| Molecule | Method | Dihedral Angle | Value (°) | Reference |
| N-methylbenzamide | RHF | ω (CO/phenyl) | 25 | [2] |
| N-methylbenzamide | MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | CCCO | ±28 | [3] |
| N,N-dimethylbenzamide | RHF | ω (CO/phenyl) | 40 | [2] |
| N,N-dimethylbenzamide | PCModel | ω (CO/phenyl) | 90 | [2] |
| N,N-dimethylbenzamide | Experimental Agreement | ω (CO/phenyl) | ~60 | [2] |
Table 2: Calculated Rotational Energy Barriers for N-methylbenzamide
| Rotational Barrier | Method | Barrier Height (kcal/mol) | Reference |
| Rotation from 0° to minimum (±28°) | MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | 0.48 | [3] |
| Rotation to 90° (transition state) | MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | 2.80 | [3] |
It is important to note that some theoretical methods, particularly certain DFT functionals, have been reported to overestimate the rotational barriers in benzamides.[3]
Experimental Protocols: Computational Methodologies
The theoretical investigation of this compound conformation typically involves a multi-step computational workflow. The following protocols are synthesized from methodologies reported in the literature for studying related amide systems.
4.1. Geometry Optimization and Conformational Search
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved through:
-
Molecular Mechanics (MM): Using force fields like MMFF94 or AMBER to rapidly explore the conformational space.
-
Relaxed Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (τ1, τ2, τ3) and performing a geometry optimization at each step. This is often done at a lower level of theory to reduce computational cost.
-
4.2. High-Level Quantum Mechanical Calculations
-
Energy Minimization: The low-energy conformers identified from the initial search are then subjected to full geometry optimization using more accurate quantum mechanical methods.
-
Density Functional Theory (DFT): The B3LYP functional is a commonly used choice, often paired with a basis set such as 6-31G(d) or larger (e.g., 6-311+G(d,p)).[1]
-
Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) with appropriate basis sets (e.g., aug-cc-pVTZ) are also employed for higher accuracy.[3]
-
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
4.3. Rotational Barrier Calculations
-
Transition State (TS) Search: To determine the energy barrier for rotation around a specific bond, a transition state search is conducted. This involves locating the first-order saddle point on the potential energy surface corresponding to the rotational transition.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to verify that the identified transition state correctly connects the two energy minima (conformers).
-
Potential Energy Surface (PES) Scanning: A relaxed PES scan at a high level of theory is performed by systematically varying the dihedral angle of interest and optimizing the rest of the molecular geometry at each step to map out the rotational energy profile.
Visualizations
Diagram 1: Workflow for Theoretical Conformational Analysis
References
An In-depth Technical Guide on the Mechanism of Action of N-Methyl-N-phenylbenzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
While dedicated research on the specific biological activity of N-Methyl-N-phenylbenzamide is limited, the broader N-phenylbenzamide scaffold is a well-established privileged structure in medicinal chemistry. Its derivatives have been extensively studied and demonstrate a remarkable range of pharmacological activities. This guide synthesizes the current understanding of the mechanisms of action by examining the biological activities of these structural analogs.
Diverse Biological Activities of the N-Phenylbenzamide Scaffold
The N-phenylbenzamide core has been identified as a versatile template for developing therapeutics targeting a wide array of diseases. Key areas of activity include antiviral, anticancer, anticonvulsant, and modulation of mitochondrial function.
1.1 Antiviral Activity Derivatives of N-phenylbenzamide have shown significant efficacy against several human pathogens, particularly enteroviruses.
-
Enterovirus 71 (EV71): A series of N-phenylbenzamide derivatives were synthesized and tested for their activity against four strains of EV71.[1] One of the most potent compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibited IC50 values in the low micromolar range (5.7–12 µM) with cytotoxicity (TC50) significantly lower than the control drug, pirodavir.[1] The structure-activity relationship studies indicated that the B-ring of the benzamide (B126) structure is essential for its anti-EV71 activity.[1]
-
Coxsackievirus A9 (CVA9): Two N-phenylbenzamide compounds, CL212 and CL213, were identified as highly effective inhibitors of CVA9.[2] The mechanism of action is believed to be direct binding to the viral capsid, which stabilizes the virion and prevents uncoating.[2][3] This was supported by time-of-addition assays showing the highest efficacy when the compounds were pre-incubated with the virus.[2][3] Molecular docking studies suggest binding to a hydrophobic pocket and another site near the 3-fold axis of the viral capsid.[2][3]
1.2 Anticancer Activity The N-phenylbenzamide scaffold is a key feature in several approved protein kinase inhibitors, such as imatinib (B729) and nilotinib.[4][5] Research has expanded on this, showing that derivatives can act as potent anticancer agents through various mechanisms.
-
Protein Kinase Inhibition: Novel imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4] Compounds exhibited good activity, with IC50 values in the low micromolar range (7.5–11.1 μM).[4] Computational studies suggest these compounds have a strong binding affinity for ABL1 kinase, similar to the action of nilotinib.[4] Additionally, other derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a target for various cancers and inflammatory diseases.[6][7]
1.3 Anticonvulsant Activity The N-phenylbenzamide structure is also associated with significant anticonvulsant properties, primarily evaluated through the maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures.[8][9]
-
Mechanism of Action: The anticonvulsant activity of these compounds is highly dependent on their three-dimensional conformation.[10] X-ray crystallography and molecular modeling studies of MES-active N-phenylbenzamides revealed that the most potent compounds adopt a specific conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom of the central amide group.[10] This interaction is believed to be crucial for their ability to prevent seizure spread.[10] The mechanism for many MES-active drugs involves the modulation of voltage-gated sodium channels.[11]
1.4 Inhibition of Mitochondrial Permeability Transition Pore (PTP) Persistent opening of the mitochondrial permeability transition pore (PTP) is a key event in cell death pathways and is implicated in a variety of pathologies.[12][13]
-
Mechanism of Action: A high-throughput screening identified N-phenylbenzamides as potent inhibitors of the PTP.[12][14] Structure-activity relationship studies led to the development of analogs with significant inhibitory activity in the mitochondrial swelling assay, with EC50 values in the nanomolar range.[12][14] These compounds prevent the Ca2+-induced swelling of mitochondria, thereby increasing the calcium retention capacity of the organelle and protecting against cell death.[12] The PTP is a Ca2+-release megachannel, and its inhibition is a therapeutic strategy for diseases involving mitochondrial dysfunction.[12]
Quantitative Data Presentation
The following tables summarize the quantitative data for various N-phenylbenzamide derivatives across different biological assays.
Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives
| Compound | Virus Strain(s) | IC50 (µM) | TC50 or CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98, JS-52-3, H, BrCr) | 5.7 - 12 | 620 | 52 - 109 | [1] |
| Pirodavir (Control) | EV71 | - | 31 | - | [1] |
| CL213 | CVA9 | 1 | 140 | 140 | [2][3] |
| Compound 23 | HCV | 0.57 | >100 | >175 | [15] |
| Compound 29 | EV71 (SZ-98) | <5.00 | >100 | >20 |[15] |
Table 2: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 4e | A549 (Lung) | 9.8 | [4] |
| HeLa (Cervical) | 11.1 | [4] | |
| MCF-7 (Breast) | 10.5 | [4] | |
| Derivative 4f | A549 (Lung) | 7.5 | [4] |
| HeLa (Cervical) | 9.3 | [4] |
| | MCF-7 (Breast) | 8.9 |[4] |
Table 3: Anticonvulsant Activity of 4-nitro-N-phenylbenzamide Derivatives in Mice (MES Test)
| Compound | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | [16] |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1068 | 11.8 |[16] |
Table 4: PTP Inhibitory Activity of N-Phenylbenzamide Derivatives
| Compound | Assay | EC50 (nM) | Reference |
|---|
| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (4) | Mitochondrial Swelling | 280 |[12][14] |
Signaling Pathways and Mechanistic Diagrams
Visual representations of the proposed mechanisms of action for N-phenylbenzamide derivatives.
Antiviral Mechanism: Viral Capsid Stabilization
Caption: N-phenylbenzamide derivatives bind to the viral capsid, preventing uncoating.
Anticancer Mechanism: Kinase Inhibition
Caption: N-phenylbenzamide kinase inhibitors block the ATP binding site of RTKs.
Mitochondrial Regulation: PTP Inhibition
Caption: N-phenylbenzamide derivatives inhibit mPTP opening, preventing cell death.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature.
Protocol: In Vitro Antiviral CPE Reduction Assay
This protocol is based on methods used to evaluate N-phenylbenzamide derivatives against enteroviruses.[1][2][17]
-
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound.
-
Materials:
-
Vero or A549 cells
-
96-well cell culture plates
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Virus stock (e.g., EV71, CVA9)
-
Test compound stock solution in DMSO
-
Cell viability reagent (e.g., Neutral Red or MTS reagent)
-
Plate reader
-
-
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density that forms a confluent monolayer overnight (e.g., 1.2 x 10^4 cells/well). Incubate at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions (e.g., half-log10) of the test compound in culture medium. For CC50 determination, add dilutions to uninfected cell plates. For EC50, prepare separate plates.
-
Infection (for EC50): Aspirate medium from the cell monolayer and inoculate with a pre-titered amount of virus (to achieve >80% cytopathic effect, CPE, in virus controls).
-
Treatment: Immediately after infection, add the serially diluted compounds to the appropriate wells. Include "virus control" (infected, no compound) and "cell control" (uninfected, no compound) wells.
-
Incubation: Incubate plates at 37°C, 5% CO2 until CPE in virus control wells is >80% (typically 2-3 days).
-
Quantification: Assess cell viability using a suitable reagent. For Neutral Red, incubate with the dye, then extract it and measure absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to controls. Determine CC50 and EC50 values by regression analysis of the dose-response curves. The Selectivity Index (SI) is calculated as CC50/EC50.
-
Protocol: Maximal Electroshock Seizure (MES) Test
This protocol is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures.[8][18][19][20]
-
Objective: To determine the median effective dose (ED50) of a compound required to protect against MES-induced tonic hindlimb extension.
-
Materials:
-
Male mice (e.g., CF-1 strain) or rats
-
Electroconvulsive shock generator with corneal electrodes
-
Anesthetic/electrolyte solution (0.5% tetracaine (B1683103) hydrochloride in 0.9% saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
-
Procedure:
-
Animal Dosing: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of animals at various doses. Include a vehicle control group.
-
Time of Peak Effect (TPE): Conduct the test at the predetermined TPE for the compound.
-
Anesthesia and Electrode Placement: Apply one drop of the anesthetic/electrolyte solution to the corneas of each animal.[19] Place the corneal electrodes.
-
Stimulation: Deliver a supramaximal alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[8][19]
-
Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is defined as protection.
-
Data Analysis: The number of animals protected at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using a method such as probit analysis. Neurotoxicity (TD50) can be assessed in parallel using the rotarod test, and the Protective Index (PI) is calculated as TD50/ED50.
-
Protocol: Mitochondrial Swelling Assay
This assay measures Ca2+-induced mitochondrial permeability transition pore (PTP) opening by monitoring changes in light scattering.[21][22][23]
-
Objective: To assess the ability of a compound to inhibit Ca2+-induced mitochondrial swelling.
-
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
Mitochondrial isolation buffer
-
Assay buffer (e.g., KCl-based buffer with respiratory substrates like glutamate/malate)
-
Calcium chloride (CaCl2) solution
-
Test compound
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
-
-
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from tissue or cells using differential centrifugation. Keep all reagents and samples on ice.[22]
-
Assay Setup: In a cuvette or 96-well plate, add the assay buffer. Add the isolated mitochondria (e.g., 0.3-0.5 mg/mL protein). Add the test compound at the desired concentration and incubate for a short period.
-
Energization: Add respiratory substrates (e.g., 5 mM glutamate/5 mM malate) to energize the mitochondria.
-
Baseline Reading: Monitor the absorbance at 540 nm (A540) to establish a stable baseline. A constant A540 indicates intact, non-swollen mitochondria.
-
Induction of Swelling: Add a bolus of CaCl2 (e.g., 250 µM) to trigger PTP opening.[21]
-
Measurement: Immediately begin recording the decrease in A540 over time (e.g., for 10-15 minutes). A decrease in absorbance signifies an increase in mitochondrial volume (swelling).
-
Data Analysis: The rate of absorbance decrease is proportional to the rate of PTP opening. Compare the rates in the presence and absence of the test compound to determine the percent inhibition. Calculate the EC50 from a dose-response curve.
-
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to screen for kinase inhibitors by quantifying ATP consumption.[24][25][26]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Materials:
-
Recombinant protein kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Test compound
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In each well of the assay plate, add the test compound dilution (or DMSO for control). Add the kinase enzyme and incubate briefly at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP Detection - Step 1: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP and provides the luciferase/luciferin components to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Maximal Electroshock (MES) Test [bio-protocol.org]
- 20. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 21. Mitochondrial Swelling Assay [bio-protocol.org]
- 22. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
- 24. benchchem.com [benchchem.com]
- 25. caymanchem.com [caymanchem.com]
- 26. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Chemical Stability and Degradation of N-Methyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of N-Methyl-N-phenylbenzamide. The information presented herein is crucial for predicting shelf-life, defining appropriate storage conditions, and developing stable pharmaceutical formulations. The insights are drawn from established principles of amide chemistry and data from structurally related compounds.
Core Chemical Properties and Stability Profile
This compound is a tertiary amide that, like many amides, possesses considerable inherent stability. However, it is susceptible to degradation under certain environmental conditions. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition.[1] To ensure its stability, this compound should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container to protect it from moisture and light.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be considered to mitigate any potential oxidative degradation.[1]
Potential Degradation Pathways
The principal degradation route for this compound is anticipated to be hydrolysis of the amide bond. Other potential, though generally less common, degradation pathways include photodegradation upon exposure to light and thermal degradation at elevated temperatures.[1]
Hydrolysis of the amide linkage is a common degradation pathway for benzamide (B126) derivatives. This can be catalyzed by both acidic and basic conditions.[2] For this compound, hydrolysis would lead to the cleavage of the amide bond, yielding benzoic acid and N-methylaniline.
Caption: Predicted hydrolytic degradation of this compound.
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. This may lead to discoloration of the sample and the formation of various degradation products.[1] Storing the compound in amber vials or light-resistant containers is recommended to minimize this effect.[1]
Summary of Degradation Conditions and Products
The following table summarizes the potential degradation conditions and the expected major degradation products for this compound.
| Stress Condition | Potential Degradation Products | Analytical Observations |
| Acidic/Basic Hydrolysis | Benzoic Acid, N-Methylaniline | Appearance of new peaks in HPLC corresponding to the degradation products. |
| Oxidative Stress | N-Oxides, Hydroxylated Species | Formation of more polar impurities detectable by reverse-phase HPLC. |
| Thermal Stress | Complex mixture of smaller molecules | Mass loss observed in TGA, potential for charring at high temperatures. |
| Photolytic Stress | Various photoproducts | Discoloration of the solid or solution, appearance of new chromatographic peaks. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][5]
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
-
Acidic Hydrolysis : Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water). Add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours). Withdraw samples at various time points, neutralize with a suitable base, and analyze by HPLC.[6]
-
Basic Hydrolysis : Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide (B78521) instead of hydrochloric acid. Neutralize the samples with a suitable acid before analysis.[6]
Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or slightly elevated temperature for a specified duration. Analyze the samples at different time intervals.[6]
Thermal stability can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
Caption: Workflow for thermal stability assessment.
-
Thermogravimetric Analysis (TGA) :
-
Place a small amount of the sample (5-10 mg) into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.[3]
-
-
Differential Scanning Calorimetry (DSC) :
-
Seal a small amount of the sample (2-5 mg) in an aluminum pan.
-
Use an empty sealed pan as a reference.
-
Heat both the sample and reference pans at a controlled rate (e.g., 10°C/min).
-
Measure the difference in heat flow between the sample and the reference to identify thermal events such as melting and decomposition.[3]
-
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[1][6] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[6]
Disclaimer: The information provided in this document is based on general chemical principles and data from related compounds. Specific experimental studies on this compound are recommended to confirm its stability profile and degradation pathways.
References
An In-depth Technical Guide to the Safety and Handling of N-Methyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Methyl-N-phenylbenzamide (CAS No. 1934-92-5), a compound utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1934-92-5 | [2][3] |
| Molecular Formula | C₁₄H₁₃NO | [2] |
| Molecular Weight | 211.26 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 56-58 °C | [1] |
| Boiling Point | 341.3 °C at 760 mmHg | |
| Density | 1.1 g/cm³ | [1] |
| Flash Point | 154.4 °C | |
| Solubility | Insoluble in water; Soluble in many organic solvents such as alcohols and ethers. | [1] |
| Storage Conditions | Sealed in a dry place at room temperature. | [1][3] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in risk mitigation.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Signal Word: Warning
Pictograms:
Toxicological Information
The biological activity of related N-phenylbenzamide derivatives has been explored in the context of antiviral and antiparasitic research.[4][5][6] Some of these derivatives have shown activity against various pathogens.[4][6] The core benzamide (B126) structure is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of therapeutic agents that interact with the central nervous system, act as enzyme inhibitors, and exhibit antimicrobial properties.[7] However, it is crucial to note that this information pertains to derivatives and does not directly describe the toxicological mechanism of this compound itself. The specific substitution pattern of the methyl and phenyl groups will significantly influence its pharmacological and toxicological profile.[7]
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to established protocols is paramount when working with this compound to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A diagram illustrating the required PPE for handling this compound is provided below.
Caption: Required PPE for handling this compound.
Spill Cleanup Protocol
In the event of a spill, a prompt and appropriate response is essential. The following workflow outlines the steps for cleaning up a solid this compound spill.
References
- 1. biosynce.com [biosynce.com]
- 2. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 3. 1934-92-5|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
N-Methyl-N-phenylbenzamide: A Review of its Role in Organic Synthesis
A comprehensive review of scientific literature reveals that N-Methyl-N-phenylbenzamide is not utilized as a catalyst in organic synthesis. While the benzamide (B126) functional group is a crucial component in various aspects of synthetic chemistry, the specific molecule this compound does not appear to possess or be employed for its catalytic properties.
Instead, the available research highlights the significance of N-phenylbenzamide derivatives in other capacities, most notably as directing groups in transition metal-catalyzed reactions. This distinction is critical: a catalyst actively participates in a chemical reaction to increase its rate without being consumed, whereas a directing group is a functional moiety within a substrate molecule that guides a catalyst to a specific reaction site.
N-Phenylbenzamide Derivatives as Directing Groups
In the field of C-H activation, for instance, the amide functionality of N-phenylbenzamide and its derivatives can coordinate to a metal center, thereby directing the catalyst to activate a specific carbon-hydrogen bond, typically at the ortho-position of an aromatic ring.[1] This strategy allows for the highly regioselective introduction of new functional groups.
Related Benzamides in Catalysis
It is worth noting that a related but structurally distinct compound, N-methylbenzamide , has been mentioned for its utility as both a reagent and a catalyst in various synthetic procedures, including condensation and acylation reactions.[2] However, detailed protocols and specific catalytic cycles for N-methylbenzamide are not extensively elaborated in the provided search results.
Conclusion
Based on the current body of scientific literature, there are no established applications of this compound as a catalyst. Therefore, the creation of application notes and experimental protocols for its catalytic use is not feasible. Researchers and professionals in drug development should be aware that while the benzamide scaffold is prevalent and versatile in organic synthesis, the specific role of this compound is not that of a catalyst. Its derivatives are more accurately recognized for their function as directing groups in substrate-controlled reactions.
Due to the absence of any catalytic applications for this compound, no quantitative data, experimental protocols, or signaling pathway diagrams can be provided.
References
Synthesis of N-Methyl-N-phenylbenzamide: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of N-Methyl-N-phenylbenzamide, a tertiary amide with applications in organic synthesis and as a potential intermediate in pharmaceutical development. The protocol details a robust and widely applicable method, the Schotten-Baumann reaction, for the efficient synthesis of this compound.
Introduction
This compound (CAS No. 1934-92-5) is a chemical compound with the molecular formula C₁₄H₁₃NO.[1][2] Its synthesis is a key step in various research and development endeavors. This protocol outlines the synthesis via the acylation of N-methylaniline with benzoyl chloride under basic conditions, a classic example of the Schotten-Baumann reaction.[3][4][5]
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| N-Methylaniline | C₇H₉N | 107.15 | -57 | 196 | 0.989 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | 197 | 1.21 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 318 | 1388 | 2.13 |
| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.33 |
| This compound | C₁₄H₁₃NO | 211.26 | 61-63 | 341.3 | 1.13 |
Characterization Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~3.5 (s, 3H, N-CH₃), 7.2-7.5 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~38 (N-CH₃), 126-138 (Ar-C), ~171 (C=O) |
| IR (KBr) | ~1650 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (C-N stretch), ~3060 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Alkyl C-H stretch) |
| Mass Spec. (EI) | m/z 211 (M⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)[1][2] |
Experimental Protocol
Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes the synthesis of this compound from N-methylaniline and benzoyl chloride.
Materials:
-
N-methylaniline (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 eq) in dichloromethane. Cool the flask in an ice bath.
-
Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (2.0 eq) to the stirred solution of N-methylaniline.
-
Addition of Acylating Agent: While vigorously stirring the biphasic mixture in the ice bath, add benzoyl chloride (1.05 eq) dropwise over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted N-methylaniline), saturated aqueous sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Isolation of Crude Product: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol.[6][7]
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven or air dry to obtain pure this compound.
-
Expected Yield: 85-95% (based on similar reactions).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 2. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Schotten Baumann method: Significance and symbolism [wisdomlib.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols: The Use of N-Methyl-N-phenylbenzamide as a Putative Intermediate for Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the potential application of N-Methyl-N-phenylbenzamide as an intermediate in the synthesis of dyes. A comprehensive review of available scientific literature and patent databases reveals no direct evidence or established protocols for its use in this capacity. Theoretical considerations regarding its chemical reactivity, specifically the electron-withdrawing nature of the N-benzoyl group, suggest its unsuitability as a coupling component in conventional azo dye synthesis. These notes provide a detailed analysis of the relevant chemical principles, experimental protocols for analogous reactions, and a concluding assessment of the compound's viability in dye manufacturing.
Introduction to Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic organic dyes. Their synthesis is characterized by a two-step process:
-
Diazotization: A primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt acts as an electrophile in the subsequent step.
-
Azo Coupling: The diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is a chromophore responsible for the color of the dye.
The electronic nature of the substituents on both the diazonium salt and the coupling component plays a crucial role in the success of the coupling reaction and the final color of the dye. Electron-donating groups on the coupling component are essential for activating the aromatic ring towards electrophilic attack by the diazonium ion.
Chemical Properties of this compound
This compound is a tertiary amide with the following key properties:
| Property | Value |
| CAS Number | 1934-92-5 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Boiling Point | 341.3 °C at 760 mmHg[1] |
| Density | 1.13 g/cm³[1] |
Analysis of Reactivity in Azo Coupling
The suitability of an aromatic compound as a coupling component in azo dye synthesis is primarily determined by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the nitrogen atom is bonded to both a methyl group and a benzoyl group.
-
N-Methyl Group: The methyl group is a weak electron-donating group through an inductive effect, which slightly activates the phenyl ring.
-
N-Benzoyl Group: The benzoyl group is a strong electron-withdrawing group due to the carbonyl moiety. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, significantly reducing its ability to donate electron density to the attached phenyl ring. This effect deactivates the phenyl ring towards electrophilic aromatic substitution.
The strong deactivating effect of the N-benzoyl group is expected to outweigh the weak activating effect of the N-methyl group. Consequently, the phenyl ring of this compound is not sufficiently electron-rich to react with a diazonium salt in a standard azo coupling reaction.
Literature and Patent Review
An extensive search of scientific databases and patent literature did not yield any specific examples, protocols, or quantitative data for the use of this compound as an intermediate in the synthesis of dyes. The existing literature primarily focuses on the synthesis of N-phenylbenzamide derivatives for applications in medicinal chemistry, particularly as scaffolds for various therapeutic agents. While some patents describe the use of N,N-dialkylanilines as coupling components, these lack the deactivating N-acyl group present in this compound.
Hypothetical Synthesis Pathway and Workflow
Although not supported by evidence, a hypothetical pathway for attempting to use this compound in dye synthesis would follow the general principles of azo coupling. The following diagrams illustrate this hypothetical process and a general experimental workflow.
Caption: Hypothetical synthesis pathway for an azo dye using this compound.
Caption: General experimental workflow for a hypothetical azo coupling reaction.
Conclusion
Based on a thorough review of chemical principles and the available literature, there is no evidence to support the use of this compound as an intermediate for the synthesis of dyes. The strong electron-withdrawing nature of the N-benzoyl group deactivates the aromatic ring, making it an unsuitable coupling component for the electrophilic aromatic substitution reaction required in azo dye formation. Researchers and professionals in drug development should be aware that while N-phenylbenzamide scaffolds are valuable in medicinal chemistry, their application in the dye industry is not established. Future research into highly reactive diazonium salts or alternative coupling chemistries could potentially explore the use of such deactivated anilines, but current methodologies do not support this application.
References
Application Notes and Protocols for N-Phenylbenzamide Derivatives in Anti-Inflammatory Drug Development
Topic: Application of N-Phenylbenzamide Scaffolds in the Preparation of Anti-Inflammatory Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-phenylbenzamide derivatives represent a promising scaffold in the design and synthesis of novel anti-inflammatory agents. Research into this class of compounds has demonstrated their potential to exhibit significant anti-inflammatory activity, often comparable or superior to established drugs like indomethacin. A key mechanism of action for some of these derivatives appears to be the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a critical mediator in the inflammatory cascade. Furthermore, certain derivatives have shown a reduced propensity for gastric ulceration, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs).
This document provides detailed application notes and protocols based on published research on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, serving as a practical guide for researchers interested in exploring this chemical space for the development of new anti-inflammatory therapies.
Data Presentation
The following tables summarize the quantitative data from studies on a series of N-phenylcarbamothioylbenzamide derivatives (compounds 1a-h ) and their anti-inflammatory and ulcerogenic properties.
Table 1: In Vivo Anti-inflammatory Activity of N-Phenylcarbamothioylbenzamide Derivatives. [1][2][3][4]
| Compound | Dose (mmol/kg) | Inhibition of Carrageenan-Induced Paw Edema (%) | P-value vs. Indomethacin |
| 1a | 0.028 | 26.81 | 0.0490 |
| 1b | 0.028 | 19.79 | > 0.05 |
| 1c | 0.028 | No activity | - |
| 1d | 0.028 | Not specified, but significant | 0.0015 |
| 1e | 0.028 | 61.45 | < 0.001 |
| 1f | 0.028 | Not specified, but significant | 0.0330 |
| 1g | 0.028 | Not specified, but significant | - |
| 1h | 0.028 | 51.76 | < 0.001 |
| Indomethacin | 0.028 | 22.43 | - |
Table 2: Ulcerogenic Potential and PGE2 Inhibition of Selected Derivatives. [1][2][3][4]
| Compound | Ulcer Incidence (%) | Ulcer Index | PGE2 Level (pg/mL) | P-value (PGE2) vs. Placebo | P-value (PGE2) vs. Indomethacin |
| 1e | 20 | 0.2 | 68.32 | < 0.001 | > 0.05 (equipotent) |
| 1h | 20 | Not specified | 54.15 | < 0.001 | < 0.05 |
| Indomethacin | 80 | 0.6 | 96.13 | < 0.001 | - |
| Placebo | - | - | 530.13 | - | - |
Experimental Protocols
1. General Synthesis of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides (1a-h):
This protocol describes a representative synthesis for this class of compounds.
-
Step 1: Synthesis of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate (2).
-
A solution of 2-(4-ethylphenoxymethyl)benzoyl chloride (4) (0.01 mol) in acetone (B3395972) (15 mL) is added to a solution of ammonium (B1175870) thiocyanate (B1210189) (0.01 mol) in acetone (5 mL).[4]
-
This key intermediate, 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate (2), is then used directly in the next step.
-
-
Step 2: Synthesis of N-phenylcarbamothioylbenzamides (1a-h).
-
The intermediate (2) is reacted with variously substituted primary aromatic amines in a 1:1 molar ratio to yield the final compounds.[4]
-
The specific substitutions on the primary aromatic amines define the final structure of compounds 1a-h .
-
-
Characterization:
2. In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Mice. [1][2][3]
This protocol is a standard method for evaluating the acute anti-inflammatory effects of novel compounds.
-
Animals:
-
Use appropriate strains of mice, fasted before the experiment.
-
-
Test Compounds and Controls:
-
The test compounds (e.g., 1a, 1e, 1h ) and the reference drug (indomethacin) are suspended in a saline solution with a few drops of a surfactant like Tween® 80.
-
A placebo control group receives the saline solution with Tween® 80.
-
-
Procedure:
-
Administer the test compounds and controls orally to the fasted animals for a specified period (e.g., 3 successive days, single dose per day).[4]
-
On the final day, induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each mouse, one hour after the final dose of the test compound.
-
Measure the paw volume or thickness at specified time intervals after the carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group compared to the placebo control group.
-
3. Prostaglandin E2 (PGE2) Inhibitory Properties. [1][2][3]
This assay determines the effect of the compounds on a key inflammatory mediator.
-
Sample Collection:
-
Collect relevant biological samples (e.g., plasma, tissue homogenates) from the animals treated as in the anti-inflammatory assay.
-
-
PGE2 Measurement:
-
Quantify the levels of PGE2 in the collected samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the PGE2 levels in the treated groups to those in the placebo and reference drug groups to determine the inhibitory effect of the test compounds.
-
Visualizations
Experimental Workflow
Caption: Workflow from synthesis to in vivo evaluation and mechanistic studies.
Proposed Mechanism of Action
Caption: Inhibition of Prostaglandin E2 synthesis by N-Phenylbenzamide derivatives.
References
Application Notes and Protocols: Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is fundamental to successful peptide synthesis. These chemical moieties temporarily block reactive functional groups to prevent unwanted side reactions during the stepwise assembly of the peptide chain. An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under mild conditions that do not compromise the integrity of the peptide.
This document provides a detailed overview of the principles and applications of protecting groups in peptide synthesis. It is important to note that N-Methyl-N-phenylbenzamide is not a recognized or commonly employed protecting group in this field. The following sections will focus on well-established and widely used protecting groups and the related concept of N-methylation of peptides.
Key Protecting Groups in Peptide Synthesis
The two most dominant strategies in solid-phase peptide synthesis (SPPS) are based on the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups for the α-amino function of the amino acids.
The Boc and Fmoc Protecting Groups
The choice between the Boc and Fmoc strategies dictates the reagents used for deprotection and cleavage from the solid support.[1][2][3][4]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Protection Chemistry | Forms a carbamate (B1207046) with the N-terminal amine. | Forms a carbamate with the N-terminal amine. |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA).[1][3] | Mild base (e.g., 20% piperidine (B6355638) in DMF).[1][3] |
| Side-Chain Protection | Typically benzyl-based groups, removed by strong acid (e.g., HF). | Typically tert-butyl-based groups, removed by TFA. |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA).[5] | Moderate acid (e.g., TFA). |
| Advantages | Robust chemistry, less prone to aggregation for some sequences. | Milder deprotection conditions, orthogonal to many side-chain protecting groups.[4] |
| Disadvantages | Requires harsh acidic conditions for cleavage, specialized equipment for HF. | Piperidine can cause side reactions, Fmoc group is large and can hinder coupling. |
Other Notable Protecting Groups
-
Cbz (Carboxybenzyl): Also known as Z, this protecting group is a classic in solution-phase synthesis and is removable by catalytic hydrogenation.[3]
-
Side-Chain Protecting Groups: Reactive amino acid side chains require their own protecting groups, which must be orthogonal to the N-terminal protecting group.[2] For example, the trityl (Trt) group is often used for the side chains of asparagine, glutamine, and histidine in Fmoc chemistry.[2]
N-Methylation of Peptides: A Strategy for Enhanced Drug Properties
While this compound is not used as a protecting group, the concept of N-methylation of the peptide backbone is a critical strategy in drug development. This involves the permanent modification of the amide nitrogen, which is distinct from the temporary nature of a protecting group.
N-methylation offers several advantages:
-
Increased Proteolytic Stability: The presence of a methyl group on the amide nitrogen can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.
-
Enhanced Membrane Permeability: N-methylation can improve the lipophilicity of a peptide, which may lead to better absorption and cell penetration.
-
Conformational Rigidity: The introduction of N-methyl groups can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and improving receptor binding affinity.
Experimental Protocols
Protocol 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps in elongating a peptide chain on a solid support.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: The first amino acid is anchored to a solid support resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.
-
Washing: The resin is washed to remove excess reagents.
-
Coupling: The next N-terminally protected amino acid is activated and coupled to the free amine of the resin-bound peptide.
-
Washing: The resin is washed again.
-
Repeat: Steps 2-5 are repeated for each amino acid in the sequence.
-
Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.
Protocol 2: N-terminal Fmoc Group Deprotection
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Inert gas atmosphere (e.g., Nitrogen)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.
-
Drain the solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
The peptide-resin is now ready for the next coupling step.
Protocol 3: Cleavage of Peptide from Wang Resin and Side-Chain Deprotection (Fmoc Strategy)
Materials:
-
Peptide-resin (post-synthesis and final Fmoc deprotection)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Note: The composition of the cocktail may vary depending on the peptide sequence, especially the presence of sensitive residues like Cys, Met, or Trp).
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of TFA.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to facilitate precipitation.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Signaling Pathways and Logical Relationships
The orthogonality of protecting groups is a key logical relationship in peptide synthesis, ensuring that one type of protecting group can be removed without affecting another.
Caption: Orthogonality in Fmoc-based peptide synthesis.
This diagram illustrates that mild base treatment selectively removes the Fmoc group while leaving the tBu-based side-chain protection intact. Conversely, acid treatment removes the tBu-based groups during the final cleavage step.
References
Application of N-Methyl-N-phenylbenzamide in Cross-Coupling Reactions: A Detailed Overview for Researchers
For researchers, scientists, and professionals in drug development, N-Methyl-N-phenylbenzamide serves as a valuable scaffold in modern synthetic chemistry. While not a typical substrate in classical cross-coupling reactions that rely on pre-functionalized starting materials like aryl halides, its true utility emerges in the realm of transition-metal-catalyzed C-H activation. In these transformations, the N-methylbenzamide moiety functions as an effective directing group, enabling the selective functionalization of the ortho-C-H bond of the benzoyl group. This approach provides a more atom-economical and efficient route to complex substituted aromatic compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in such cross-coupling reactions, with a focus on rhodium-catalyzed oxidative annulation with alkynes.
Application Notes
This compound is primarily employed in directed C-H functionalization reactions. The lone pair of electrons on the carbonyl oxygen of the amide group coordinates to a transition metal center, bringing it in close proximity to the ortho-C-H bond of the benzoyl ring. This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate, which can then react with a variety of coupling partners.
The most well-documented application is in rhodium-catalyzed reactions. These reactions allow for the construction of new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of complex heterocyclic structures such as isoquinolones. The reaction is tolerant to a range of functional groups on both the benzamide (B126) and the coupling partner.
While rhodium catalysis is prominent, the N-methylbenzamide directing group has also been studied in the context of ruthenium-catalyzed reactions, particularly for 1,4-additions to maleimides, showcasing its broader potential in C-H functionalization. Palladium-mediated C-H activation has also been explored, though detailed protocols for this compound itself are less common in the literature compared to analogous substrates.
Data Presentation
The following table summarizes quantitative data for a representative rhodium-catalyzed oxidative cycloaddition of an N-substituted benzamide with an alkyne, which is analogous to the reactivity of this compound.
| Entry | Benzamide Derivative | Alkyne | Product | Yield (%) |
| 1 | N-Methylbenzamide | Diphenylacetylene | 3,4-Diphenyl-2-methylisoquinolin-1(2H)-one | 85 |
| 2 | N-Phenylbenzamide | Diphenylacetylene | 2,3,4-Triphenylisoquinolin-1(2H)-one | 75 |
| 3 | N-Ethylbenzamide | Diphenylacetylene | 2-Ethyl-3,4-diphenylisoquinolin-1(2H)-one | 82 |
| 4 | N-Benzylbenzamide | Diphenylacetylene | 2-Benzyl-3,4-diphenylisoquinolin-1(2H)-one | 60 |
Data is representative of the scope of the reaction described in the referenced protocols.
Experimental Protocols
Rhodium-Catalyzed Oxidative Annulation of this compound with Alkynes
This protocol describes the synthesis of substituted isoquinolones through a C-H/N-H activation and annulation cascade.
Materials:
-
This compound
-
Alkyne (e.g., Diphenylacetylene)
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Cu(OAc)₂ (Copper(II) acetate)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
DCE (1,2-Dichloroethane), anhydrous
Procedure:
-
To an oven-dried screw-cap vial, add this compound (0.2 mmol, 1.0 equiv.), the alkyne (0.4 mmol, 2.0 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), Cu(OAc)₂ (0.4 mmol, 2.0 equiv.), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DCE (1.0 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (B109758) and filter through a pad of celite, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired isoquinolone product.
Visualizations
Catalytic Cycle for Rhodium-Catalyzed Oxidative Annulation
Caption: Catalytic cycle for Rh(III)-catalyzed oxidative annulation.
General Experimental Workflow
Caption: General workflow for C-H activation reactions.
Application Notes and Protocols for the Quantification of N-Methyl-N-phenylbenzamide
Introduction
N-Methyl-N-phenylbenzamide is a tertiary amide that may be present as a synthetic intermediate, impurity, or target molecule in various chemical and pharmaceutical processes. Accurate and robust analytical methods are essential for its quantification to ensure quality control, process monitoring, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar compounds, such as benzanilides and other tertiary amides.[1] These notes serve as a comprehensive starting point for method development and validation for the target analyte.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is well-suited for this compound due to the presence of chromophoric phenyl groups in its structure.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade (optional, for pH adjustment and improved peak shape)
-
Internal Standard (IS): A structurally similar, stable compound with a different retention time (e.g., Benzanilide).
2. Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[1]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3. Preparation of Solutions
-
Mobile Phase: A typical starting mobile phase is a mixture of Acetonitrile and Water. An isocratic elution with 60:40 (v/v) Acetonitrile:Water can be used for initial screening. Adding 0.1% formic acid to both solvents can improve peak shape and reproducibility.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to remove particulate matter.
4. HPLC Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 260 nm (based on the UV absorbance of the benzoyl and phenyl chromophores).[1] A full UV scan of the analyte should be performed to determine the optimal wavelength (λmax).
-
Run Time: Approximately 10-15 minutes, or until the analyte and any other components of interest have eluted.
5. Data Analysis and Quantification
-
Inject the series of working standard solutions to generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should ideally be ≥0.999.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Visualization of HPLC-UV Workflow
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative data and structural confirmation.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Ethyl acetate (B1210297), GC grade or higher
-
Methanol, GC grade
-
Dichloromethane (B109758), GC grade
-
Helium (carrier gas), ultra-high purity (99.999%)
-
Internal Standard (IS): A deuterated analog of the analyte or a compound with similar chromatographic properties but a different mass spectrum (e.g., N-methyl-d3-N-phenylbenzamide).
2. Instrumentation
-
Gas chromatograph (GC) equipped with a split/splitless injector and a capillary column.
-
Mass spectrometer (MS), such as a single quadrupole or triple quadrupole for higher selectivity.
-
GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with ethyl acetate.
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE) for aqueous samples: To 1 mL of the aqueous sample, add an appropriate amount of internal standard. Extract with an organic solvent like dichloromethane or ethyl acetate. Vortex and centrifuge to separate the layers. Transfer the organic layer to a clean vial and concentrate under a gentle stream of nitrogen if necessary. Reconstitute in ethyl acetate.
-
Direct Dilution for organic samples: Dilute the sample with ethyl acetate to a final concentration within the calibration range.
-
4. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Scan from m/z 50 to 350 to identify the molecular ion and characteristic fragment ions. The expected molecular ion [M]+ for C14H13NO is m/z 211.
-
Selected Ion Monitoring (SIM): For higher sensitivity and selectivity, monitor the molecular ion (m/z 211) and 2-3 other characteristic fragment ions (e.g., m/z 105 for the benzoyl cation [C6H5CO]+ and m/z 77 for the phenyl cation [C6H5]+).
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis on the calibration curve (r² should be ≥0.995).
-
Inject the prepared sample solutions.
-
Identify the analyte by its retention time and the presence of the selected ions. Confirm identity by comparing the ion ratios in the sample to those in the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualization of GC-MS Workflow
Summary of Quantitative Data
The following table summarizes the expected performance characteristics for the described analytical methods. These values are based on typical performance for the analysis of structurally related compounds and should be established specifically for this compound during formal method validation.[2][3]
| Parameter | HPLC-UV Method | GC-MS Method (SIM Mode) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.05 µg/mL |
| Limit of Quant. (LOQ) | ~0.5 - 1.5 µg/mL | ~0.05 - 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Disclaimer: The provided protocols and performance data are intended as a starting point for method development. Any analytical method intended for use in a regulated environment must be fully validated according to the appropriate guidelines (e.g., ICH Q2(R1), FDA) to demonstrate its suitability for the intended purpose.[4][5][6][7] Validation should confirm parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
References
Application Notes and Protocols: N-Arylbenzamides as Directing Groups in Transition Metal Catalysis
Disclaimer: Extensive literature searches did not yield specific examples of N-Methyl-N-phenylbenzamide being employed as a ligand in transition metal catalysis. However, the broader class of N-arylbenzamides, which share the core functional motif, are well-established as effective directing groups in transition metal-catalyzed C-H activation reactions. This application note will, therefore, focus on the utility of the N-phenylbenzamide moiety and its derivatives in this context, providing relevant data and protocols based on available research.
Introduction
The amide functionality, particularly in N-arylbenzamides, serves as a robust directing group in transition metal catalysis. The carbonyl oxygen and, in the case of secondary amides, the nitrogen-bound proton, can coordinate to a metal center, positioning it in proximity to an otherwise unreactive C-H bond, typically at the ortho position of an aromatic ring. This directed C-H activation enables the selective introduction of new functional groups, providing a powerful tool for the synthesis of complex organic molecules.
Applications in C-H Functionalization
The N-phenylbenzamide scaffold and its derivatives have been successfully utilized as directing groups in a variety of transition metal-catalyzed C-H functionalization reactions, including arylations and alkylations. These transformations are of significant interest to researchers in medicinal chemistry and materials science for the construction of novel molecular architectures.
One prominent example involves the rhodium-catalyzed C-H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides to produce isoindolone spirosuccinimides. In this reaction, the amide group, in concert with a secondary directing group (the methylthio group), facilitates the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative yields for transition metal-catalyzed C-H activation reactions where an N-arylbenzamide or a closely related structure acts as a directing group.
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| N-(2-(methylthio)phenyl)benzamide | N-methylmaleimide | [Rh(COD)Cl]₂ / PivOH | Isoindolone spirosuccinimide derivative | 65-84 | [1] |
| Methyl-substituted N-phenylbenzamide (para) | Arylating agent | Not specified | ortho-Arylated aniline (B41778) derivative | 79 | [1] |
| Methyl-substituted N-phenylbenzamide (meta) | Arylating agent | Not specified | ortho-Arylated aniline derivative | 85 | [1] |
| Methyl-substituted N-phenylbenzamide (ortho) | Arylating agent | Not specified | ortho-Arylated aniline derivative | 33-55 | [1] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed C-H Alkenylation/Cyclization
This protocol is adapted from a reported procedure for the reaction of an aromatic amide with a maleimide.[1]
Materials:
-
N-(2-(methylthio)phenyl)benzamide (1a)
-
N-methylmaleimide (2a)
-
[Rh(COD)Cl]₂
-
Pivalic acid (PivOH)
-
An appropriate solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a Schlenk tube, add N-(2-(methylthio)phenyl)benzamide (1a, 0.1 mmol, 1.0 equiv.), N-methylmaleimide (2a, 0.3 mmol, 3.0 equiv.), [Rh(COD)Cl]₂ (0.005 mmol, 5 mol%), and pivalic acid (0.3 mmol, 3.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired solvent (e.g., 1.0 mL of 1,2-dichloroethane).
-
Seal the tube and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
Visualizations
Diagram 1: Generalized Workflow for Directed C-H Activation
Caption: A general experimental workflow for a transition metal-catalyzed C-H activation reaction.
Diagram 2: Proposed Catalytic Cycle for Rh-Catalyzed C-H Activation
References
Synthesis of N-Phenylbenzamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of N-phenylbenzamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The protocols outlined below cover classical methods and modern variations, offering flexibility for various research and development applications.
Data Presentation
The following tables summarize quantitative data for representative N-phenylbenzamide derivatives synthesized via the methods described in this document.
Table 1: Reaction Conditions and Yields for the Synthesis of N-phenylbenzamide Derivatives.
| Entry | Benzoyl Chloride Derivative | Aniline (B41778) Derivative | Method | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzoyl chloride | Aniline | Schotten-Baumann | 15-20 min | High | - | [2] |
| 2 | 2-Bromobenzoic acid | Aniline | Microwave-assisted (solvent-free) | 10-15 min | High | - | [1] |
| 3 | 4-Nitrobenzoyl chloride | 4-Nitroaniline | Parr hydrogenation precursor | - | 65-96 | - | [3] |
| 4 | Phthalic anhydride | Substituted anilines | One-pot multicomponent | 2-3 h | 82-85 | 253-280 | [4] |
| 5 | Substituted benzoyl chlorides | 1,3-Diphenylthiourea | Nucleophilic substitution | 4 h | Excellent | - |[5] |
Table 2: Spectroscopic Data for Selected N-phenylbenzamide Derivatives.
| Compound | Formula | M.P. (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (ESI) m/z | Reference |
|---|---|---|---|---|---|---|
| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide | C18H11N5O | 253-255 | 6.8–8.0 (m, 9H, Ar-H), 9.8 (s, 1H, -CONH-), 11.0 (s, 1H, -NH-) | 167.1, 153.9, 134.6, 134.5, 131.9, 131.5, 130.3, 130.3, 128.8, 128.0, 127.3, 123.4, 123.3, 119.1, 118.8, 116.5 | [M+H]+ 314 | [4] |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | C18H10BrN5O | 278-280 | 6.7–8.2 (m, 8H, Ar-H), 9.8 (s, 1H, -CONH-), 11.1 (s, 1H, -NH-) | 166.1, 157.6, 136.3, 135.2, 134.4, 134.1, 133.2, 133.0, 130.4, 129.2, 129.0, 128.3, 127.0, 126.4, 119.0, 118.3 | [M]+ 391, [M+2]+ 393 | [4] |
| 4-Hydroxy-N-phenylbenzamide | C13H11NO2 | 260-265 | 10.13 (-NH-), 7.99 (2H, d), 7.91 (2H, d), 7.62 (2H, d), 7.48 (1H, t) | 164.8, 161.4, 135.4, 129.2, 124.4, 126.5, 128.9, 128.4, 123.6, 121.6, 117.5, 116.0 | [M+H]+ 214 | [6] |
| N-p-Tolylbenzamide | C14H13NO | 156-157 | 10.20 (s, 1H), 7.84 (d, 2H), 7.41–7.53 (m, 5H), 7.17 (d, 2H), 2.33 (s, 3H) | 165.9, 135.4, 135.0, 134.2, 131.6, 129.5, 128.6, 127.1, 120.5, 20.9 | [M+H]+ 212 | [6] |
| N-(4-Bromophenyl)benzamide | C13H10BrNO | 190-192 | 10.35 (s, 1H), 7.96-7.90 (m, 2H), 7.85-7.67 (m, 2H), 7.60-7.49 (m, 5H) | 165.3, 138.2, 135.2, 132.5, 132.1, 128.7, 128.2, 122.7, 115.6 | [M+H]+ 276.27 |[6] |
Experimental Protocols
Protocol 1: Classical Synthesis via Schotten-Baumann Reaction
This method involves the acylation of an amine with an acyl chloride in the presence of a base.[7]
Materials:
-
Aniline (or substituted aniline)
-
Benzoyl chloride (or substituted benzoyl chloride)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol-water mixture for recrystallization
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve the aniline (e.g., 2.0 g) in 50 mL of 5% aqueous sodium hydroxide.[2]
-
Cool the mixture in an ice bath.[2]
-
Slowly add the benzoyl chloride (e.g., 3.0 mL) to the stirred solution.[2]
-
Continue stirring vigorously for 15-20 minutes.[2]
-
Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water.[2]
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure N-phenylbenzamide.[2]
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, significantly reducing reaction times and improving yields.[1]
Materials:
-
2-Bromobenzoic acid
-
Aniline
-
Ceric Ammonium Nitrate (CAN) (optional catalyst)
-
Microwave reactor vial (10 mL)
-
Ethyl acetate
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a 10 mL microwave process vial, combine the carboxylic acid (e.g., 2-bromobenzoic acid, 1.0 mmol), aniline (1.0 mmol), and a catalytic amount of CAN (~0.1 mol%), if used.[1]
-
Seal the vial with a Teflon-lined cap.[1]
-
Place the vial in the cavity of the microwave synthesizer.[1]
-
Irradiate the reaction mixture at a constant temperature of 150°C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, allow the vial to cool to room temperature.[1]
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.[1]
-
Wash the organic layer with 1 M HCl to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Synthesis using a Coupling Agent (DCC)
This method is suitable for the direct coupling of a carboxylic acid and an amine.
Materials:
-
Benzoic acid
-
Aniline
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzoic acid (1 equivalent) and aniline (1 equivalent) in dichloromethane (DCM).[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]
-
Filter off the precipitated dicyclohexylurea (DCU).[2]
-
Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[2]
-
Purify the crude product by recrystallization or column chromatography.[2]
Visualizations
Caption: General experimental workflow for the synthesis of N-phenylbenzamide derivatives.
Caption: Putative signaling pathway for N-phenylbenzamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols: Antiviral Activity of N-Phenylbenzamide Derivatives against Enterovirus 71
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus 71 (EV71) is a non-enveloped, single-stranded RNA virus and a major causative agent of Hand, Foot, and Mouth Disease (HFMD), primarily affecting infants and young children. Severe EV71 infections can lead to serious neurological complications and even be fatal. Currently, there are no approved antiviral therapies specifically for EV71, highlighting the urgent need for the development of effective antiviral agents. This document outlines the antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71, providing quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action. While specific data for N-Methyl-N-phenylbenzamide is not available in the reviewed literature, this report focuses on structurally related N-phenylbenzamide derivatives that have shown promising anti-EV71 activity.
Data Presentation
The antiviral activity of various N-phenylbenzamide derivatives against different strains of Enterovirus 71 has been evaluated in vitro. The key parameters for antiviral efficacy and cytotoxicity are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50 or TC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.
| Compound ID | EV71 Strain | Cell Line | IC50 (µM) | TC50/CC50 (µM) | Selectivity Index (SI) | Reference |
| 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | SZ-98 (C4) | Vero | 5.7 ± 0.8 | 620 | > 108 | [1][2][3] |
| JS-52-3 (C4) | Vero | 9.2 ± 1.0 | 620 | > 67 | [1] | |
| H (C2) | Vero | 12 ± 1.2 | 620 | > 51 | [1] | |
| BrCr (A) | Vero | 11 ± 0.9 | 620 | > 56 | [1] | |
| 2a | H (C2) | Vero | 18 ± 1.2 | > 1000 | > 55 | [1][4] |
| 29 | SZ-98 | Vero | 0.95 ± 0.11 | > 20 | > 21 | [5] |
| Pirodavir (Positive Control) | SZ-98 (C4) | Vero | 0.16 | 31 ± 2.2 | > 193 | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary method for screening and quantifying the antiviral activity of compounds by measuring the inhibition of virus-induced cell death.
Materials:
-
Vero (or RD) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Enterovirus 71 (EV71) stock
-
Test compounds (N-phenylbenzamide derivatives)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (optional, for quantitative analysis)
Protocol:
-
Cell Seeding: Seed Vero cells into 96-well plates at a density of 1.5 x 10^4 cells/well in DMEM supplemented with 10% FBS and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
Infection and Treatment:
-
Remove the growth medium from the cell plates.
-
Add the diluted compounds to the respective wells.
-
Add EV71 at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours to all wells except the cell control wells.
-
Include cell control (cells + medium), virus control (cells + virus), and compound cytotoxicity control (cells + compound) wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until 100% CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Crystal Violet Staining:
-
Discard the supernatant.
-
Fix the cells with 4% formaldehyde (B43269) for 20 minutes.
-
Wash the plates with PBS.
-
Stain the cells with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to dry.
-
Visually assess the CPE or solubilize the dye and measure the absorbance at 570 nm.
-
-
Luminescent Viability Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis: Calculate the IC50 (the concentration of the compound that inhibits CPE by 50%) and CC50 (the concentration of the compound that reduces cell viability by 50%) values using regression analysis.
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.
Materials:
-
Confluent monolayers of Vero (or RD) cells in 24-well plates
-
EV71 stock
-
Test compounds
-
DMEM with 2% FBS
-
Reagents for virus titration (e.g., plaque assay or TCID50 assay)
Protocol:
-
Infection and Treatment:
-
Infect confluent cell monolayers with EV71 at a specific MOI (e.g., 0.1).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add DMEM containing serial dilutions of the test compound.
-
-
Incubation: Incubate the plates at 37°C for a single replication cycle (e.g., 24 hours).
-
Virus Harvest: Freeze-thaw the plates three times to lyse the cells and release the progeny virus.
-
Virus Titration: Determine the viral titer in the supernatant of each well using a plaque assay or a TCID50 assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.
Visualizations
Proposed Mechanism of Action: Inhibition of Viral Entry
Studies on N-phenylbenzamide derivatives and other picornavirus inhibitors suggest that they may function as capsid binders.[6][7] These small molecules are proposed to insert into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral RNA into the host cell cytoplasm.
Caption: Proposed mechanism of N-phenylbenzamide derivatives inhibiting EV71 entry.
Experimental Workflow for Antiviral Screening
The general workflow for identifying and characterizing antiviral compounds against EV71 involves a multi-step process, starting from primary screening to more detailed mechanistic studies.
Caption: General workflow for antiviral drug discovery against EV71.
Conclusion
N-phenylbenzamide derivatives have demonstrated significant in vitro antiviral activity against various strains of Enterovirus 71. The data presented herein, along with the detailed experimental protocols, provide a valuable resource for researchers working on the development of anti-EV71 therapeutics. The proposed mechanism of action, involving the inhibition of viral entry through capsid binding, offers a promising target for further drug design and optimization. While data on this compound is not yet available, the potent activity of its structural analogs warrants further investigation into this chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiprotozoal Applications of N-Methyl-N-phenylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antiprotozoal applications of N-Methyl-N-phenylbenzamide derivatives, with a focus on their activity against kinetoplastid parasites such as Trypanosoma, Leishmania, and the malaria parasite Plasmodium falciparum. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
This compound derivatives have emerged as a promising class of compounds with potent antiprotozoal activity. These molecules, particularly di-cationic structures like bis(2-aminoimidazolines) and bisarylimidamides, have demonstrated significant efficacy against several protozoan parasites that cause neglected tropical diseases, including Human African Trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and Leishmaniasis (Leishmania donovani), as well as malaria (Plasmodium falciparum).[1][2] Their primary mechanism of action is believed to be the binding to the minor groove of AT-rich DNA, particularly the kinetoplast DNA (kDNA) in trypanosomatids, leading to the disruption of essential cellular processes and parasite death.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro antiprotozoal activity and cytotoxicity of various this compound derivatives.
Table 1: Antiprotozoal Activity of Bis(2-aminoimidazolines) and Analogues against Kinetoplastids [1]
| Compound Series | Target Organism | EC50 (µM) | Cytotoxicity (CC50, µM) on HEK cells | Selectivity Index (SI) |
| Bis(2-aminoimidazolines) (Series 1) | T. brucei brucei (WT) | Micromolar range | - | - |
| Bis(2-aminobenzimidazoles) (Series 2) | T. brucei brucei (WT) | Micromolar range | - | - |
| Bisarylimidamides (Series 3) | T. brucei brucei (WT) | Submicromolar range | - | - |
| T. cruzi (epimastigotes) | Submicromolar range | - | - | |
| T. cruzi (amastigotes) | Submicromolar range | - | - | |
| L. donovani (promastigotes) | Submicromolar range | - | - | |
| L. donovani (amastigotes) | Submicromolar range | - | - |
Table 2: Antiplasmodial and Antitrypanosomal Activity of Diimidazoline N-Phenylbenzamides [2]
| Compound | P. falciparum (NF54, IC50 nM) | T. b. rhodesiense (STIB900, IC50 nM) | Cytotoxicity (L6 cells, IC50 µM) |
| Diimidazoline N-phenylbenzamide 2 | 1.9 | - | >90 |
| gem-dimethyl diimidazoline | - | 26 | >90 |
| 7b (dihydrochloride) | Submicromolar | Low nanomolar | - |
| 7c (dihydrochloride) | Submicromolar | Low nanomolar | - |
Mechanism of Action: DNA Minor Groove Binding
The primary mechanism of action for many antiprotozoal this compound derivatives is their ability to bind to the minor groove of DNA. In kinetoplastid parasites, the mitochondrial DNA, known as kinetoplast DNA (kDNA), is particularly rich in adenine-thymine (AT) base pairs, making it a selective target.[1][3]
Binding of these compounds to the kDNA minor groove can displace essential High Mobility Group (HMG)-box-containing proteins that are crucial for kDNA replication and maintenance.[3] This disruption leads to kDNA dysfunction and ultimately results in parasite death.[3] Some derivatives may also bind to DNA through intercalation.[1]
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
Detailed protocols for evaluating the antiprotozoal activity of this compound derivatives are provided below.
Protocol 1: In Vitro Antiprotozoal Activity Assay against Trypanosoma brucei
This protocol outlines the determination of the 50% effective concentration (EC50) of test compounds against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., STIB900 or s427 strain)
-
Complete HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Resazurin (B115843) solution (e.g., 0.125 mg/mL in PBS)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control drug (e.g., pentamidine, diminazene)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (530 nm excitation, 590 nm emission)
Procedure:
-
Culture T. brucei bloodstream forms in complete HMI-9 medium to the mid-log phase.
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Adjust the parasite density to 2 x 10^4 parasites/mL and add 100 µL of the parasite suspension to each well containing the test compounds.
-
Include wells with parasites only (negative control) and parasites with a standard drug (positive control).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the EC50 values by plotting the percentage of growth inhibition against the log of the compound concentration using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for in vitro antiprotozoal activity assay against T. brucei.
Protocol 2: In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum
This protocol describes the determination of the 50% inhibitory concentration (IC50) of test compounds against the erythrocytic stage of Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive (e.g., NF54) or resistant strains of P. falciparum
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium supplemented with human serum and hypoxanthine
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Test compounds dissolved in DMSO
-
Positive control drug (e.g., chloroquine)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader (485 nm excitation, 530 nm emission)
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes at 2% hematocrit.
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Add the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include control wells with infected and non-infected erythrocytes.
-
Incubate the plates for 72 hours in a modular incubator chamber with the specified gas mixture at 37°C.
-
After incubation, lyse the erythrocytes by freezing the plates at -20°C.
-
Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure the fluorescence using a plate reader.
-
Determine the IC50 values by analyzing the dose-response curves.
Protocol 3: Cytotoxicity Assay against Mammalian Cell Lines
This protocol is for determining the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line (e.g., L6 or HEK293 cells) to assess selectivity.
Materials:
-
Mammalian cell line (e.g., rat myoblast L6 cells)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Resazurin solution
-
Test compounds dissolved in DMSO
-
Positive control for cytotoxicity (e.g., podophyllotoxin)
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Seed the mammalian cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 72 hours.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence to determine cell viability.
-
Calculate the CC50 values from the dose-response curves.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (or IC50).
Conclusion
This compound derivatives represent a versatile scaffold for the development of novel antiprotozoal agents. Their potent activity against a range of clinically relevant protozoan parasites, coupled with a well-defined mechanism of action, makes them attractive candidates for further preclinical and clinical development. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this promising class of compounds in the fight against neglected tropical diseases and malaria.
References
Application Notes and Protocols: N-Methyl-N-phenylbenzamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-Methyl-N-phenylbenzamide and its derivatives in the preparation of valuable heterocyclic compounds. The primary focus is on the synthesis of phenanthridinones, a class of nitrogen-containing heterocycles with significant pharmacological interest. Additionally, a general protocol for the functionalization of the this compound scaffold via Directed ortho-Metalation (DoM) is presented, opening avenues for the synthesis of a wide array of substituted aromatic compounds and their subsequent conversion to various heterocycles.
Synthesis of Phenanthridinones via Palladium-Catalyzed Intramolecular C-H Arylation
Phenanthridinones are a crucial class of N-heterocyclic compounds present in numerous natural products and synthetic molecules that exhibit a broad spectrum of biological activities, including anticancer and antiviral properties. A highly efficient method for constructing the phenanthridinone core is the palladium-catalyzed intramolecular cyclization of 2-bromo-N-arylbenzamides. This strategy can be adapted for this compound by first introducing a bromine atom at the ortho-position of the benzoyl group.
Overall Synthetic Strategy
The synthesis of N-methylphenanthridinone from this compound is a two-step process. The first step is the regioselective bromination of the benzoyl ring at the ortho position. The resulting 2-bromo-N-methyl-N-phenylbenzamide then undergoes a palladium-catalyzed intramolecular C-H arylation to yield the final phenanthridinone product.
Caption: Synthetic workflow for N-Methylphenanthridinone.
Data Presentation: Synthesis of Phenanthridinones
The following table summarizes representative quantitative data for the palladium-catalyzed intramolecular cyclization of 2-bromo-N-arylbenzamides to phenanthridinones. These conditions are adaptable for 2-bromo-N-methyl-N-phenylbenzamide.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2) | DMF | 120 | 12 | 85 | [1] |
| 2 | Pd(OAc)₂ (5) | None | KOAc (2) | DMA | 135 | 12 | 92 | [1] |
| 3 | PdCl₂(dppf) (3) | None | K₂CO₃ (2) | Toluene | 110 | 24 | 78 | [2] |
| 4 | Pd(dba)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 18 | 90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-N-methyl-N-phenylbenzamide
This protocol describes the ortho-bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equiv.) to the solution.
-
Slowly add trifluoroacetic acid (2.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-bromo-N-methyl-N-phenylbenzamide.
Protocol 2: Palladium-Catalyzed Intramolecular Synthesis of N-Methylphenanthridinone
This protocol is a general method for the intramolecular C-H arylation of 2-bromo-N-methyl-N-phenylbenzamide.[1]
Materials:
-
2-Bromo-N-methyl-N-phenylbenzamide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (optional, but can improve yield)
-
Cesium carbonate (Cs₂CO₃) or Potassium acetate (KOAc)
-
Anhydrous dimethylformamide (DMF) or dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add 2-bromo-N-methyl-N-phenylbenzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol, if used), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 10-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-methylphenanthridinone.
Caption: Experimental workflow for phenanthridinone synthesis.[1]
Heterocycle Synthesis via Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The tertiary amide group in this compound is an excellent directing metalation group (DMG), facilitating deprotonation at the ortho-position of the benzoyl ring by a strong organolithium base. The resulting aryllithium intermediate can be trapped with various electrophiles, leading to ortho-substituted benzamides that can serve as precursors for a range of heterocyclic compounds.[3][4]
General Principle of DoM
Caption: Conceptual workflow for heterocycle synthesis via DoM.
Data Presentation: Quenching of ortho-Lithiated Benzamides
The following table provides examples of electrophiles used to quench ortho-lithiated N,N-dialkylbenzamides and the resulting functional groups, which can be precursors for heterocycle synthesis.
| Entry | Electrophile | Reagent | Resulting ortho-Substituent | Potential Heterocycle |
| 1 | Iodine | I₂ | -I | Precursor for cross-coupling reactions |
| 2 | Carbonyl | DMF | -CHO | Quinolones, Benzoxazines |
| 3 | Boronate ester | B(OiPr)₃ | -B(OH)₂ | Suzuki coupling precursor |
| 4 | Silyl halide | Me₃SiCl | -SiMe₃ | Protecting group, can be replaced |
Experimental Protocol: General Procedure for DoM of this compound
This protocol is a generalized procedure based on established methods for the DoM of N,N-dialkylbenzamides.[3][5]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., iodine, DMF, etc.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add TMEDA (1.2 equiv.) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equiv.) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of the chosen electrophile (1.5 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ortho-functionalized this compound derivative. This product can then be used in subsequent cyclization reactions to form the desired heterocyclic compound.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Methyl-N-phenylbenzamide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methyl-N-phenylbenzamide in human plasma. The described protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other applications requiring reliable measurement of this compound in a complex biological matrix.
Introduction
This compound is a chemical compound with a molecular weight of 211.26 g/mol .[1][2] Its chemical formula is C14H13NO.[1] Accurate and reliable quantification of this compound in biological matrices like plasma is essential for pharmacokinetic and toxicokinetic studies in drug development and research.[3] LC-MS/MS offers the high sensitivity and selectivity required for analyzing compounds in complex biological fluids.[4] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (internal standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: An HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
Sample Preparation
A protein precipitation method is used for sample extraction.[6]
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.[6]
-
Centrifuge the samples at 10,000 x g for 10 minutes.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[7]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7]
LC-MS/MS Conditions
The following table summarizes the liquid chromatography and mass spectrometry parameters.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[5] |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Capillary Voltage | 3.5 kV[5] |
| Source Temperature | 120 °C[5] |
| Desolvation Temperature | 350 °C[5] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: To be determined experimentallyIS: To be determined experimentally |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines to ensure its reliability for the intended application.[8] Key validation parameters include:
-
Selectivity and Specificity: The method should be able to differentiate the analyte from endogenous matrix components and other potential interferences.
-
Linearity: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. A correlation coefficient (R²) of >0.99 is typically required.[9]
-
Precision and Accuracy: The intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ).
-
Recovery: The extraction recovery of the analyte and internal standard should be consistent and reproducible.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated to ensure it does not compromise the accuracy of the method.
-
Stability: The stability of the analyte in plasma should be assessed under various storage and handling conditions.
Results and Discussion
Data Presentation
The quantitative performance of the method should be summarized in tables for clarity.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low QC | 3 | <15 | 85-115 | <15 | 85-115 |
| Mid QC | 100 | <15 | 85-115 | <15 | 85-115 |
| High QC | 800 | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| This compound | Low | >85 | <15 |
| High | >85 | <15 | |
| Internal Standard | >85 | <15 |
Protocols
Protocol 1: Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard in methanol to prepare 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control samples.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working solutions of this compound to prepare calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Logical relationship of the analytical method development and validation process.
References
- 1. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 2. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bfarm.de [bfarm.de]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-N-phenylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Methyl-N-phenylbenzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically performed via the Schotten-Baumann reaction, can stem from several factors.[1][2] The primary cause is often incomplete reaction due to the neutralization of the starting amine by the hydrochloric acid byproduct.[1] Here are key areas to investigate:
-
Inadequate Acid Scavenging: The reaction of N-methylaniline with benzoyl chloride produces HCl. This acid will react with the basic N-methylaniline starting material, forming a salt and rendering it unreactive.
-
Solution: Ensure at least one equivalent of a base, such as sodium hydroxide (B78521) or potassium carbonate, is used to neutralize the HCl as it forms.[1][3] The slow, dropwise addition of an aqueous base solution throughout the addition of benzoyl chloride is a common and effective strategy.[1][4]
-
-
Reaction Temperature: The acylation is exothermic and may require cooling to control the reaction rate and prevent side reactions.[3]
-
Purity of Reagents: Impurities in N-methylaniline (e.g., aniline) or benzoyl chloride (e.g., benzoic acid from hydrolysis) can lead to side products and lower yields.
-
Solution: Use freshly distilled N-methylaniline and high-purity benzoyl chloride. Ensure solvents are anhydrous, as water can hydrolyze benzoyl chloride.[2]
-
-
Mixing: In the biphasic Schotten-Baumann setup, vigorous stirring is crucial for maximizing the interfacial area between the organic and aqueous phases, facilitating the reaction.[2]
-
Solution: Use a high-speed mechanical stirrer or a large magnetic stir bar to ensure efficient mixing of the two phases.
-
Question: I am observing significant amounts of unreacted N-methylaniline in my crude product. What could be the reason?
Answer:
The presence of unreacted N-methylaniline is a common issue and is often linked to the points mentioned above. The most likely causes are:
-
Insufficient Benzoyl Chloride: If the benzoyl chloride is of low purity or if some of it hydrolyzes during the reaction, there may not be enough to react with all the N-methylaniline.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of benzoyl chloride to compensate for any potential loss.
-
-
Ineffective HCl Neutralization: As stated previously, if the generated HCl is not effectively neutralized, it will protonate the N-methylaniline, preventing it from acting as a nucleophile.[1]
-
Solution: Re-evaluate your base addition strategy. Ensure the pH of the aqueous layer remains basic (around 10-12) throughout the reaction.[2]
-
Question: My final product is difficult to purify, showing multiple spots on TLC. What are the likely side products?
Answer:
Several side products can form during the synthesis of this compound:
-
Benzoic Acid: This forms from the hydrolysis of benzoyl chloride if water is present in the reaction mixture.
-
Mitigation: Use anhydrous solvents and fresh, high-purity benzoyl chloride. During workup, a wash with a mild aqueous base like sodium bicarbonate will remove benzoic acid.[4]
-
-
Over-acylation (Diacylation): While less common with secondary amines compared to primary amines, forcing conditions could potentially lead to other reactions. However, for N-methylaniline, diacylation at the nitrogen is not possible. Ring acylation is a possibility under different, Friedel-Crafts-type conditions, but unlikely in a Schotten-Baumann setup.[5]
-
Self-condensation of Benzoyl Chloride: This is generally not a significant issue under these conditions.
Solution: A standard workup procedure involving sequential washes of the organic layer with dilute acid (to remove unreacted N-methylaniline), water, dilute base (to remove benzoic acid), and finally brine should remove most impurities.[3][4] If issues persist, purification by column chromatography or recrystallization is recommended.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and robust method is the Schotten-Baumann reaction.[6] This involves the acylation of N-methylaniline with benzoyl chloride under biphasic conditions with an aqueous base to neutralize the HCl byproduct.[2][4]
Q2: Why is a biphasic solvent system (e.g., dichloromethane (B109758) and water) used?
The biphasic system is a hallmark of the Schotten-Baumann reaction.[6] The organic solvent (like dichloromethane or diethyl ether) dissolves the starting materials (N-methylaniline and benzoyl chloride) and the final amide product, while the aqueous phase contains the base (e.g., NaOH) to neutralize the HCl generated.[6] This separation minimizes the hydrolysis of the reactive benzoyl chloride by keeping it largely in the organic phase.[2]
Q3: Can I use other bases besides sodium hydroxide?
Yes, other bases like potassium carbonate or tertiary amines such as triethylamine (B128534) or pyridine (B92270) can be used.[7][8] Pyridine is often used in non-aqueous acylations and can also act as a nucleophilic catalyst.[8] For the biphasic Schotten-Baumann conditions, aqueous NaOH or KOH are most common.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress.[3] A spot for N-methylaniline and a spot for the this compound product will be visible. The reaction is complete when the spot corresponding to N-methylaniline has disappeared.
Q5: What are the safety precautions for this reaction?
Benzoyl chloride is corrosive and a lachrymator (causes tearing). N-methylaniline is toxic.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation
Table 1: Influence of Key Parameters on Reaction Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base Stoichiometry | < 1.0 eq. | Low | Incomplete neutralization of HCl leads to protonation of the starting amine.[1] |
| 1.0 - 2.0 eq. | Optimal | Ensures complete neutralization of HCl, driving the reaction to completion.[4] | |
| > 2.0 eq. | May Decrease | High concentrations of hydroxide can increase the rate of benzoyl chloride hydrolysis. | |
| Temperature | 0 - 5 °C (during addition) | High | Minimizes side reactions and hydrolysis of benzoyl chloride.[4] |
| Room Temperature | Optimal (post-addition) | Allows the reaction to proceed to completion at a reasonable rate.[4] | |
| > 40 °C | Low | Increased potential for side reactions and reagent decomposition.[10] | |
| Solvent | Dichloromethane / Water | High | Standard biphasic system for Schotten-Baumann, good solubility for reactants and product.[6] |
| Diethyl Ether / Water | High | Alternative organic solvent, though lower boiling point may be a consideration.[6] | |
| Single-phase (e.g., THF with Pyridine) | Variable | Can be effective, but may require stricter anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes a general procedure for the benzoylation of N-methylaniline.
Materials:
-
N-methylaniline (1.0 eq.)
-
Benzoyl chloride (1.05 eq.)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.0 eq. of NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 eq.) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Base Addition: Slowly add the 10% aqueous sodium hydroxide solution (containing 2.0 eq. of NaOH) to the stirred solution of N-methylaniline.
-
Acylation: Dissolve benzoyl chloride (1.05 eq.) in a small amount of dichloromethane and transfer it to a dropping funnel. Add the benzoyl chloride solution dropwise to the vigorously stirred, cold, biphasic mixture over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the N-methylaniline spot is no longer visible.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted N-methylaniline).
-
Water.
-
Saturated NaHCO₃ solution (to remove any benzoic acid).
-
Brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.[3]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Methyl-N-phenylbenzamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methyl-N-phenylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of N-methylaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] Alternative methods include the use of amide coupling reagents to form the amide bond from benzoic acid and N-methylaniline.
Q2: What are the primary side products I should expect in the Schotten-Baumann synthesis of this compound?
The primary side products in the Schotten-Baumann synthesis include:
-
Unreacted Starting Materials: Residual N-methylaniline and benzoyl chloride may remain in the crude product.
-
Benzoic Acid: This is formed from the hydrolysis of benzoyl chloride in the presence of water.[3] This is a significant competing side reaction, especially if the reaction is not carried out under anhydrous conditions.[4]
-
N-methylanilinium chloride: The hydrochloric acid generated during the reaction can react with the unreacted N-methylaniline to form this salt. The added base in the Schotten-Baumann conditions is meant to prevent this.
Q3: Can over-acylation occur during the synthesis?
Since N-methylaniline is a secondary amine, it can only be acylated once to form the tertiary amide, this compound. Therefore, over-acylation to form a di-acylated product is not a concern in this specific reaction. However, if a primary amine were used as the starting material, di-acylation could be a potential side reaction.[2]
Q4: What are the potential side products when using amide coupling reagents like DCC or HATU?
When using coupling reagents, different side products can form:
-
DCC (Dicyclohexylcarbodiimide): The main byproduct is dicyclohexylurea (DCU), which is often insoluble in many organic solvents and can precipitate from the reaction mixture.[5][6] Incomplete removal of DCU can be a purification challenge. Another potential side reaction is the formation of an N-acylurea.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A potential side reaction is the guanidinylation of the amine starting material if HATU is used in excess.[6]
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (N-methylaniline and benzoyl chloride), you can observe the disappearance of the starting materials and the appearance of the product spot.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Benzoyl Chloride | Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and glassware. Add the benzoyl chloride slowly to the reaction mixture. |
| Inactivation of N-methylaniline | Use a suitable base (e.g., aqueous NaOH, pyridine, triethylamine) to neutralize the HCl generated during the reaction.[4] This prevents the protonation of the amine, which would render it non-nucleophilic.[7] |
| Incomplete Reaction | Increase the reaction time or gently heat the reaction mixture. Ensure efficient stirring, especially in a biphasic Schotten-Baumann reaction, to maximize the interaction between reactants. |
| Poor Quality of Reagents | Use freshly distilled N-methylaniline and benzoyl chloride to ensure high purity and reactivity. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification and Removal |
| Unreacted N-methylaniline | Identification: Can be detected by TLC. Removal: Wash the crude product with a dilute acid solution (e.g., 1M HCl) during the workup. The N-methylaniline will be protonated to form a water-soluble salt that will move to the aqueous layer. |
| Benzoic Acid | Identification: Can be detected by TLC. Removal: Wash the crude product with a dilute base solution (e.g., saturated sodium bicarbonate) during the workup. Benzoic acid will be deprotonated to form the water-soluble sodium benzoate (B1203000) salt.[4] |
| Dicyclohexylurea (DCU) (from DCC coupling) | Identification: A white precipitate that is often insoluble in the reaction solvent. Removal: DCU can often be removed by filtration. Recrystallization from a suitable solvent like acetonitrile (B52724) can also be effective. |
Summary of Potential Side Products and Mitigation Strategies
| Synthesis Method | Common Side Products | Mitigation Strategy |
| Schotten-Baumann Reaction | Unreacted N-methylaniline | Use a slight excess of benzoyl chloride. Wash with dilute acid during workup. |
| Benzoic Acid (from hydrolysis of benzoyl chloride) | Perform the reaction under anhydrous conditions. Wash with dilute base during workup. | |
| N-methylanilinium chloride | Use a stoichiometric amount of base to neutralize the generated HCl. | |
| Amide Coupling (e.g., DCC) | Dicyclohexylurea (DCU) | Remove by filtration. Recrystallize the product. |
| N-acylurea | Use an additive like HOBt. Control reaction temperature.[6] | |
| Amide Coupling (e.g., HATU) | Guanidinium byproduct | Avoid using an excess of HATU. |
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound
Materials:
-
N-methylaniline
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a flask, dissolve N-methylaniline (1.0 equivalent) in dichloromethane.
-
Add 10% aqueous NaOH solution (2.0 equivalents).
-
Cool the mixture to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the N-methylaniline is consumed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica (B1680970) gel.[1]
Protocol 2: Synthesis using DCC as a Coupling Reagent
Materials:
-
Benzoic acid
-
N-methylaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to reduce side reactions)
-
Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve benzoic acid (1.0 equivalent) and HOBt (1.1 equivalents, if used) in anhydrous CH2Cl2 or THF.
-
Add N-methylaniline (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with dilute acid and base as described in the Schotten-Baumann workup.
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Dry the organic layer, concentrate, and purify the product as described above.
Visualizations
Caption: Schotten-Baumann reaction workflow for this compound synthesis.
Caption: Logical workflow for the purification of this compound.
References
Technical Support Center: Purification of N-Methyl-N-phenylbenzamide by Recrystallization
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Methyl-N-phenylbenzamide by recrystallization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
-
Lower alcohols: Ethanol and isopropanol (B130326) are excellent starting points.
-
Mixed solvent systems: An ethanol/water or ethyl acetate/hexane mixture can be effective. In a mixed solvent system, the compound is typically dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent (anti-solvent) is added dropwise until turbidity is observed, followed by cooling.
It is highly recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal choice for your specific batch of this compound.
Q2: What are the common impurities to expect in crude this compound?
A2: this compound is commonly synthesized via the Schotten-Baumann reaction between N-methylaniline and benzoyl chloride in the presence of a base (e.g., sodium hydroxide). Potential impurities include:
-
Unreacted starting materials: N-methylaniline and benzoyl chloride.
-
Byproducts: Benzoic acid (from the hydrolysis of benzoyl chloride) and sodium benzoate (B1203000) (if sodium hydroxide (B78521) is used as the base).
-
Products of side reactions.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This can be due to a high concentration of impurities or a very high degree of supersaturation. To address this:
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Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, consider a different recrystallization solvent.
Q4: No crystals are forming even after the solution has cooled. What is the next step?
A4: A lack of crystal formation indicates that the solution is not sufficiently supersaturated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Introduce a seed crystal of pure this compound, if available.
-
Reduce the solvent volume by gentle heating to evaporate some of the solvent, thereby increasing the solute concentration.
-
Cool the solution to a lower temperature using an ice bath or refrigerator.
Q5: The recrystallized product is colored. How can I decolorize it?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approximately 1-2% by weight of the solute).
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the clear filtrate to cool and crystallize.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Ethanol | 25 | Low to Moderate | Good potential for recrystallization. |
| 78 (Boiling Point) | High | ||
| Isopropanol | 25 | Low | Good potential for recrystallization. |
| 82 (Boiling Point) | High | ||
| Ethyl Acetate | 25 | Moderate | May require a co-solvent like hexane. |
| 77 (Boiling Point) | Very High | ||
| Hexane | 25 | Very Low | A good anti-solvent to be used with a more polar solvent. |
| 69 (Boiling Point) | Low | ||
| Water | 25 | Insoluble | Can be used as an anti-solvent with a water-miscible solvent like ethanol. |
Note: These are estimated values based on the properties of structurally similar compounds. Experimental verification is crucial for process optimization.
Experimental Protocols
Protocol 1: Determining the Optimal Recrystallization Solvent
-
Place approximately 50 mg of crude this compound into each of several test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, shaking after each addition, until the solid just dissolves. Record the approximate volume of solvent used.
-
If the solid is very soluble at room temperature, the solvent is not suitable for recrystallization.
-
If the solid is sparingly soluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the clear solution to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The solvent that dissolves the compound well when hot but poorly when cold, and results in good crystal formation upon cooling, is the most suitable.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value (56-58 °C) to assess purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Troubleshooting low conversion in N-Methyl-N-phenylbenzamide synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of N-Methyl-N-phenylbenzamide, particularly addressing the challenge of low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of N-methylaniline with benzoyl chloride in the presence of a base, typically in a two-phase solvent system.[1][2]
Q2: I am experiencing a low yield in my synthesis. What are the most likely causes?
A2: Low yields in the synthesis of this compound are often attributed to several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can readily hydrolyze to benzoic acid in the presence of water. This is a primary side reaction that consumes the acylating agent and reduces the yield of the desired amide.[3]
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature control, or poor mixing, especially in a biphasic system.
-
Protonation of the Amine: In the absence of a base, the hydrochloric acid generated as a byproduct will protonate the unreacted N-methylaniline, rendering it non-nucleophilic and unable to react with the benzoyl chloride.[4][5]
-
Side Product Formation: Besides benzoic acid, other side products can form, complicating purification and lowering the yield of the target compound.
Q3: What is the role of the base in the Schotten-Baumann reaction?
A3: The base plays a critical role by neutralizing the hydrochloric acid (HCl) that is formed during the reaction between N-methylaniline and benzoyl chloride.[4][5] This prevents the protonation of the starting amine, thereby ensuring its availability to act as a nucleophile and driving the reaction towards the formation of the amide product.[4][5] Commonly used bases include aqueous sodium hydroxide (B78521) and pyridine.[5]
Q4: How can I minimize the hydrolysis of benzoyl chloride?
A4: To minimize the hydrolysis of benzoyl chloride, it is crucial to:
-
Use anhydrous solvents to reduce the presence of water.
-
Add the benzoyl chloride slowly and dropwise to the reaction mixture, preferably at a low temperature (e.g., 0-5 °C), to control the exothermic reaction and reduce the rate of hydrolysis.
-
Ensure vigorous stirring to promote efficient mixing between the organic and aqueous phases, facilitating the reaction between the amine and the acyl chloride over the competing hydrolysis reaction.[1]
Q5: My final product is impure. What are the likely impurities and how can I remove them?
A5: Common impurities include unreacted N-methylaniline, benzoic acid (from hydrolysis of benzoyl chloride), and potentially the starting benzoyl chloride. A standard workup procedure to remove these impurities involves:
-
Washing the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted N-methylaniline.
-
Washing with a dilute base solution (e.g., saturated sodium bicarbonate) to remove benzoic acid.
-
Washing with brine to remove residual water-soluble components.
-
The crude product can then be further purified by recrystallization or column chromatography.
Troubleshooting Guide for Low Conversion
This guide provides a structured approach to diagnosing and resolving low conversion issues in the synthesis of this compound.
Data Presentation: Typical Yields in N-Aryl Amide Synthesis
While specific comparative data for this compound is limited in the literature, the following table summarizes typical yields and conditions for the synthesis of analogous N-aryl amides, providing a useful benchmark for expected outcomes.
| Amine Reactant | Acyl Chloride | Base | Solvent System | Temperature | Yield (%) | Reference |
| Aniline | Benzoyl Chloride | aq. NaOH | Dichloromethane/Water | 0 °C to RT | 88 | [6] |
| Substituted Anilines | Substituted Benzoyl Chlorides | aq. NaOH | Dichloromethane/Water | 0 °C to RT | 60-80 | [3] |
| N-Methylaniline Derivatives | Substituted Benzoyl Chlorides | NaHCO₃ | Dichloromethane | Room Temp. | 33-46 | [7] |
| Various Amines | Various Acyl Chlorides | Triethylamine | Dichloromethane | 0 °C to RT | ~84 | [8] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from established procedures for the synthesis of N-aryl amides.
Materials:
-
N-Methylaniline
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl, 1M solution)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer, dissolve N-methylaniline (1.0 equivalent) in dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Cool the flask containing the N-methylaniline solution in an ice bath. With vigorous stirring, add the 10% sodium hydroxide solution (2.0-3.0 equivalents).
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the rapidly stirred biphasic mixture over a period of 20-30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion
The following diagram illustrates a logical workflow for troubleshooting low conversion in the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. nvpublicationhouse.com [nvpublicationhouse.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide N-Arylations Under Mild Conditions - ChemistryViews [chemistryviews.org]
Removal of unreacted starting materials from N-Methyl-N-phenylbenzamide
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of N-Methyl-N-phenylbenzamide. The following information is designed to address common issues related to the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of benzoyl chloride with N-methylaniline. Therefore, the most common unreacted starting materials that may contaminate the final product are:
-
Benzoyl Chloride: A colorless, fuming liquid with a pungent odor that reacts with water.[1][2]
-
N-methylaniline: A colorless or slightly yellow viscous liquid that is basic and turns brown when exposed to air.[3][4]
Q2: How can I qualitatively detect the presence of these starting materials in my product?
A2: A simple thin-layer chromatography (TLC) analysis can often qualitatively indicate the presence of starting materials. By spotting the crude product alongside the starting materials on a TLC plate, you can visualize any residual impurities. Additionally, the characteristic pungent odor of benzoyl chloride may be noticeable in the crude product. For more quantitative analysis, techniques like HPLC and GC-MS are recommended.
Q3: What is the general strategy for removing acidic and basic impurities from a neutral organic product like this compound?
A3: The standard and most effective method is liquid-liquid extraction. This technique takes advantage of the different chemical properties of the product and the impurities. An acidic wash will remove the basic impurity (N-methylaniline), and a basic wash will remove the acidic impurity (benzoic acid, the hydrolysis product of benzoyl chloride).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oily product that does not solidify | Presence of a significant amount of unreacted N-methylaniline. | Perform an acidic wash (e.g., with 1M HCl) during the workup to protonate and remove the N-methylaniline into the aqueous layer. |
| Product has a strong, irritating odor | Residual benzoyl chloride is present. | During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to quench and remove the benzoyl chloride. |
| Low yield after purification | The product may be partially soluble in the aqueous layers during washing. | Ensure the organic solvent used for extraction is appropriate and perform multiple extractions with smaller volumes of the solvent to maximize recovery. Also, minimize the volume of washing solutions. |
| Product is off-white or colored after purification | N-methylaniline can oxidize and form colored impurities. | If the color persists after extraction, consider recrystallization or column chromatography for further purification. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Starting Materials
This protocol describes the purification of this compound from unreacted benzoyl chloride and N-methylaniline.
Materials:
-
Crude this compound
-
Dichloromethane (or other suitable organic solvent)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. This step removes the basic N-methylaniline.
-
Basic Wash: To the organic layer, add an equal volume of saturated NaHCO₃ solution. Shake well and vent frequently to release any evolved CO₂ gas. Allow the layers to separate and drain the lower aqueous layer. This step removes any remaining benzoyl chloride and its hydrolysis product, benzoic acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water. Drain the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization for Further Purification
If the product still contains minor impurities after extraction, recrystallization can be performed.
Materials:
-
Purified this compound from Protocol 1
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of the hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry completely or dry them in a vacuum oven.
Data Presentation
Physical Properties of this compound and Starting Materials
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | Solubility in Organic Solvents |
| This compound | 211.26[5] | 56-58[6] | 341.3 at 760 mmHg[7] | Insoluble[6] | Soluble in alcohols, ethers[6] |
| Benzoyl Chloride | 140.57[2] | -1[1] | 197.2[1] | Reacts[1] | Soluble in ether, chloroform, benzene[8] |
| N-methylaniline | 107.15[9] | -57[9] | 194-196[9] | Slightly soluble[4] | Soluble in ethanol, ether, chloroform[4] |
Visualizations
References
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 4. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 5. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 6. biosynce.com [biosynce.com]
- 7. Benzamide,N-methyl-N-phenyl- | CAS#:1934-92-5 | Chemsrc [chemsrc.com]
- 8. Benzoyl chloride | 98-88-4 [chemicalbook.com]
- 9. N-Methylaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Methyl-N-phenylbenzamide Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of N-Methyl-N-phenylbenzamide synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the scale-up of the this compound synthesis in a question-and-answer format.
Question 1: My reaction yield has significantly dropped after moving from lab scale (grams) to pilot scale (kilograms). What are the potential causes?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging and potentially leading to thermal degradation of reactants or products.
-
Inefficient Mixing: Stirring that is effective in a small flask may not be sufficient to homogenize a large reactor volume. This can result in incomplete reactions.
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Reagent Addition Rate: The rate of addition of reagents, such as benzoyl chloride, becomes more critical at a larger scale. A rapid addition can lead to an exothermic event that is difficult to control, resulting in side product formation.
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Purity of Starting Materials: Impurities in starting materials that were negligible at a small scale can have a significant impact on the reaction outcome at a larger scale.
Question 2: I am observing an increase in impurities, particularly the formation of a di-acylated byproduct, upon scale-up. How can I mitigate this?
Answer: The formation of impurities often arises from suboptimal reaction conditions that become more pronounced at a larger scale.
-
Control Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of the limiting reagent can help drive the reaction to completion, but a large excess of the acylating agent (benzoyl chloride) can lead to di-acylation.
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Slow Addition of Acylating Agent: Adding the benzoyl chloride slowly and at a controlled temperature can help to minimize the formation of di-acylated and other byproducts.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is critical. Use a reactor with efficient cooling capabilities to prevent temperature spikes that can accelerate side reactions.
-
Solvent Choice: The choice of solvent can influence reaction rate and selectivity. Aprotic solvents are generally preferred for this type of reaction.
Question 3: The reaction work-up and product isolation are proving to be more difficult and time-consuming at a larger scale. What can I do to improve this?
Answer: Work-up and isolation procedures often need to be adapted for larger scales.
-
Filtration: What works on a lab-scale funnel may be inefficient for kilograms of product. Consider using larger filtration equipment like a Nutsche filter.
-
Washing: Ensure efficient washing of the product to remove unreacted starting materials and byproducts. The volume and number of washes may need to be adjusted.
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Drying: Air drying on a tray may be too slow and can lead to product degradation. A vacuum oven or other controlled drying methods are recommended for larger quantities.
Data Presentation: Illustrative Scale-Up Parameters
The following table provides an illustrative comparison of key parameters during the scale-up of this compound synthesis. Please note that this data is representative and actual results may vary.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Yield (%) | 95 | 85 | Heat and mass transfer limitations can lead to lower yields. |
| Purity (%) | 99 | 97 | Increased potential for side reactions due to localized heating. |
| Reaction Time (h) | 2 | 6 | Slower reagent addition and heat transfer can prolong reaction time. |
| Solvent Volume (L) | 0.1 | 100 | Maintain an appropriate concentration for optimal reaction kinetics. |
| Stirring Speed (RPM) | 300 | 100-150 | Impeller design and position are critical for efficient mixing in large reactors. |
Experimental Protocols
General Laboratory Scale Synthesis of this compound
This protocol is for the synthesis of this compound on a laboratory scale.
Materials:
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N-methylaniline
-
Benzoyl chloride
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Pyridine (B92270) or triethylamine (B128534) (base)
-
Dichloromethane (solvent)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (1.0 equivalent) and a base like pyridine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the solution over 30 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Key scale-up reaction parameters.
Preventing byproduct formation in N-Methyl-N-phenylbenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-N-phenylbenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, focusing on the common Schotten-Baumann reaction between N-methylaniline and benzoyl chloride.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: A low yield can stem from several factors, primarily related to reaction conditions and the purity of your starting materials. Here are the common culprits and their solutions:
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Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, a common byproduct that reduces the amount of acylating agent available to react with N-methylaniline.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents to minimize the presence of water. The reaction should be protected from atmospheric moisture, for instance by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Mixing: In a biphasic Schotten-Baumann reaction (e.g., dichloromethane (B109758) and water), inefficient stirring can lead to poor contact between the reactants in the organic phase and the base in the aqueous phase.
-
Solution: Employ vigorous stirring to ensure a large surface area between the two phases, facilitating the reaction and the neutralization of the HCl byproduct.
-
-
Suboptimal Temperature: The reaction between N-methylaniline and benzoyl chloride is typically exothermic. If the temperature is too high, it can promote side reactions. If it is too low, the reaction rate may be too slow, leading to incomplete conversion.
-
Solution: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exotherm and then allowed to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete consumption of the limiting reagent.
-
Solution: Typically, a slight excess of benzoyl chloride (e.g., 1.1 to 1.2 equivalents) is used to ensure complete conversion of the N-methylaniline.
-
Issue 2: Presence of Significant Amounts of Benzoic Acid in the Product
Q: My final product is contaminated with a significant amount of benzoic acid. How can I prevent its formation and remove it from my product?
A: Benzoic acid is the primary byproduct resulting from the hydrolysis of benzoyl chloride.
-
Prevention:
-
As mentioned above, using anhydrous conditions is crucial.
-
Add the benzoyl chloride slowly to the reaction mixture. This minimizes its concentration at any given time, reducing the likelihood of it reacting with any trace water.
-
-
Removal:
-
Aqueous Workup: During the workup procedure, wash the organic layer with a basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃). Benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can thus be separated. Repeat the wash if necessary.
-
Purification: If the aqueous wash is insufficient, the crude product can be purified by column chromatography or recrystallization.
-
Issue 3: Unreacted N-methylaniline Remaining in the Product
Q: After the reaction, I still have a significant amount of unreacted N-methylaniline in my product mixture. What went wrong?
A: The presence of unreacted N-methylaniline indicates that the acylation reaction did not go to completion.
-
Causes and Solutions:
-
Insufficient Benzoyl Chloride: Ensure a slight excess of benzoyl chloride is used.
-
Short Reaction Time: Monitor the reaction by TLC to ensure it has reached completion before quenching.
-
Inefficient HCl Scavenging: The reaction produces hydrochloric acid (HCl), which will protonate the unreacted N-methylaniline, rendering it non-nucleophilic. An adequate amount of base (e.g., aqueous NaOH, pyridine, or triethylamine) is essential to neutralize the HCl as it is formed.[1][2]
-
Removal during Workup: Unreacted N-methylaniline can be removed by washing the organic layer with a dilute acidic solution, such as 5% hydrochloric acid (HCl). The N-methylaniline will be protonated to form a water-soluble salt that will partition into the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound from N-methylaniline and benzoyl chloride?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction.[3][4] The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide product, this compound. A base is used to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Q2: What are the most common byproducts in this synthesis?
A2: The most prevalent byproducts are:
-
Benzoic acid: Formed from the hydrolysis of benzoyl chloride.
-
Unreacted N-methylaniline: If the reaction does not go to completion.
-
Unreacted benzoyl chloride: If used in excess and not quenched during workup.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (N-methylaniline and benzoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction. An appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation of the spots.
Q4: What is a standard purification protocol for this compound?
A4: A typical purification involves the following steps:
-
Quenching: The reaction is quenched by adding water or a dilute acid.
-
Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed sequentially with:
-
A dilute acid (e.g., 5% HCl) to remove unreacted N-methylaniline.
-
A dilute base (e.g., 5% NaHCO₃) to remove benzoic acid and any remaining acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: The solvent is removed under reduced pressure.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane and ethyl acetate) or by column chromatography on silica (B1680970) gel.
Data Presentation
| Parameter Variation | Expected Impact on Yield | Expected Impact on Byproduct Formation |
| Increase in Reaction Temperature | May decrease if side reactions are promoted. | Increased hydrolysis of benzoyl chloride to benzoic acid. |
| Insufficient Base | Decreased yield. | Increased unreacted N-methylaniline (as its HCl salt). |
| Presence of Water | Decreased yield. | Increased formation of benzoic acid. |
| Sub-stoichiometric Benzoyl Chloride | Decreased yield. | Significant amount of unreacted N-methylaniline. |
| Vigorous Stirring (Biphasic) | Increased yield. | Reduced unreacted starting materials. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1.0 eq.) in a suitable anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add an aqueous solution of a base, such as 10% sodium hydroxide, to the flask. Alternatively, an organic base like triethylamine (B128534) (1.2 eq.) can be used.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Byproduct Formation Pathways
References
Technical Support Center: HPLC Analysis of N-Methyl-N-phenylbenzamide Purity
This technical support center is designed for researchers, scientists, and drug development professionals to assist with the HPLC analysis of N-Methyl-N-phenylbenzamide purity. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the purity analysis of this compound?
A1: A good starting point is a reverse-phase HPLC method. Based on methods for structurally similar compounds like N-phenylbenzamide, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, such as sodium acetate (B1210297) at a slightly acidic pH, is recommended. The detection wavelength can be set around 254 nm.[1] It is crucial to optimize and validate the method for your specific instrumentation and requirements.
Q2: What are the potential impurities I should be looking for in my this compound sample?
A2: Potential impurities can originate from the starting materials of the synthesis, byproducts, or degradation. Common synthetic routes involve the reaction of benzoyl chloride with N-methylaniline. Therefore, unreacted starting materials and byproducts from side reactions are possible impurities. Degradation products can include benzoic acid and N-methylaniline from the hydrolysis of the amide bond.
Q3: My this compound sample shows poor solubility in the mobile phase. What can I do?
A3: this compound is expected to have low aqueous solubility. To improve solubility, you can prepare your sample in a stronger organic solvent that is miscible with your mobile phase, such as acetonitrile or methanol.[2] Ensure the final concentration of the sample solvent in the injected volume does not cause peak distortion. You may also consider preparing the sample directly in the mobile phase, but this might require sonication to aid dissolution.
Q4: What are forced degradation studies and why are they important for purity analysis?
A4: Forced degradation studies, also known as stress testing, are used to identify the likely degradation products of a drug substance under more severe conditions than accelerated stability testing.[3] These studies are critical for developing stability-indicating HPLC methods that can separate the main compound from its degradation products, ensuring the method is specific for purity and stability assessments.[4][5] Common stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; Column overload. | Use a highly end-capped C18 column. Lower the mobile phase pH to suppress silanol (B1196071) activity. Reduce the sample concentration or injection volume. |
| Poor Resolution | Inappropriate mobile phase composition; Gradient not optimized. | Optimize the ratio of organic solvent to aqueous buffer. If using an isocratic method, consider developing a gradient method to improve separation of impurities. Adjust the pH of the aqueous portion of the mobile phase. |
| Ghost Peaks | Impurities in the mobile phase or from the injector/system. | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the injector and system thoroughly. |
| Retention Time Shift | Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation. | Prepare the mobile phase accurately and consistently. Use a column oven to maintain a constant temperature. If the column is old or has been used with harsh conditions, consider replacing it. |
| No Peaks or Very Small Peaks | Sample degradation; Incorrect injection volume; Detector issue. | Ensure the sample is stable in the chosen solvent. Verify the autosampler is functioning correctly and injecting the programmed volume. Check the detector lamp and settings. |
Experimental Protocol: HPLC Purity Determination of this compound
This protocol is a recommended starting point and should be optimized and validated for your specific requirements. It is adapted from a method developed for the closely related compound, N-phenylbenzamide.[1]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Sodium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase: Prepare a 10mM sodium acetate buffer and adjust the pH to 5 with acetic acid. The mobile phase is a mixture of acetonitrile and the sodium acetate buffer. A good starting point is a 50:50 (v/v) ratio.[1] Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution, using the mobile phase as the diluent.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:10mM Sodium Acetate pH 5 (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
4. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
The purity of the sample can be calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks (area percent method).
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical workflow for troubleshooting HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of N-Methyl-N-phenylbenzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of N-Methyl-N-phenylbenzamide via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). A common ratio used for the purification of this compound is Hexane:Ethyl Acetate (80:20). It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system for your specific crude product. Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate for the best separation on the column.
Q2: What are the potential impurities I might encounter when purifying this compound?
Common impurities largely depend on the synthetic route used. The most probable synthesis involves the reaction of N-methylaniline with benzoyl chloride. Potential impurities from this synthesis include:
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Unreacted Starting Materials: N-methylaniline and benzoyl chloride.
-
Byproducts: Benzoic acid (from the hydrolysis of benzoyl chloride) and triethylamine (B128534) hydrochloride (if triethylamine is used as a base).
Q3: My this compound appears to be degrading on the silica (B1680970) gel column. What can I do?
Amides can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. Here are a few strategies to mitigate this issue:
-
Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites on the silica. This can be achieved by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Perform a Stability Test: Before committing to a large-scale purification, spot your crude material on a TLC plate and let it sit for an hour before eluting to see if any degradation occurs.
Q4: The purified this compound is not solidifying, even after removing the solvent. What should I do?
An oily product can be due to residual solvent or persistent impurities. First, try removing any volatile impurities under high vacuum. If the product remains an oil, it can be re-purified by column chromatography, paying close attention to optimizing the solvent system with TLC to ensure complete separation of all impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | 1. Inadequate Solvent System: The mobile phase does not provide sufficient resolution between the product and impurities. 2. Column Overloading: Too much crude material has been loaded onto the column. 3. Improper Column Packing: The silica gel is not packed uniformly, leading to channeling. | 1. Optimize Solvent System with TLC: Systematically test different ratios of hexane and ethyl acetate to achieve a good separation and an Rf value of 0.2-0.4 for the product. 2. Reduce Sample Load: Use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, increase this ratio. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product Elutes with Streaking or Tailing | 1. Compound Insolubility: The product has poor solubility in the mobile phase. 2. Interaction with Silica Gel: The amide is interacting too strongly with the acidic silica gel. | 1. Adjust Mobile Phase: Choose a solvent system where the product is more soluble. 2. Deactivate Silica Gel: Add a small amount of triethylamine (0.1-1%) to your mobile phase to reduce interactions with the silica.[1][2] |
| Product is Not Eluting from the Column | 1. Mobile Phase is Not Polar Enough: The solvent system is too non-polar to move the compound down the column. 2. Compound Degradation: The compound may have decomposed on the silica gel. | 1. Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (ethyl acetate) in your mobile phase (gradient elution). 2. Check for Stability: Perform a TLC stability test. If degradation is confirmed, use deactivated silica or an alternative stationary phase. |
| Cracks Appearing in the Silica Gel Bed | Improper Packing or Running: The column has been allowed to run dry, or the packing was not uniform. | Repack the Column: It is difficult to salvage a cracked column. Repack the column carefully, ensuring the silica bed remains saturated with the solvent at all times. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
UV lamp (254 nm)
Methodology:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a series of test mobile phases with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Place a small amount of a test mobile phase in the developing chamber and place the TLC plate inside, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the solvent system that provides good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (40-63 µm)
-
Sand
-
Optimized mobile phase from TLC
-
Crude this compound
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions in separate test tubes.
-
-
Monitoring:
-
Monitor the elution of the product by performing TLC analysis on the collected fractions.
-
-
Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Troubleshooting logic for common issues in the column chromatography of this compound.
References
Technical Support Center: Characterization of Impurities in N-Methyl-N-phenylbenzamide Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of impurities in N-Methyl-N-phenylbenzamide samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with the synthesis of this compound?
A1: Impurities in this compound samples typically originate from the starting materials, byproducts of the synthesis reaction, or subsequent degradation. The most common synthetic route involves the reaction of benzoyl chloride with N-methylaniline.
Potential Impurities:
-
Starting Materials:
-
Benzoyl chloride (unreacted)
-
N-methylaniline (unreacted)
-
-
Reaction Byproducts:
-
Benzoic acid (from hydrolysis of benzoyl chloride)
-
N-phenylbenzamide (if aniline (B41778) is present as an impurity in N-methylaniline)
-
Dimerization or polymerization products
-
-
Degradation Products:
-
Benzoic acid and N-methylaniline (from hydrolysis of the amide bond)
-
Q2: What are the recommended analytical techniques for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for the separation and quantification of non-volatile impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of unknown impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and can be used to identify and quantify impurities, especially when coupled with high-resolution mass spectrometry for accurate mass measurements.[4]
Q3: How can I perform a forced degradation study on this compound?
A3: Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[5][6] The drug substance should be subjected to a variety of stress conditions, such as:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Action |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase. |
| Column Overload | Reduce the injection volume or the sample concentration. | |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity mobile phase and flush the injector. |
| Irreproducible Retention Times | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and adequate mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Poor Resolution | Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., organic solvent ratio, pH). |
| Column degradation. | Replace the analytical column. |
GC-MS Analysis
| Issue | Possible Cause | Troubleshooting Action |
| No Peaks Detected | No volatile or semi-volatile impurities present. | Confirm the presence of impurities using another technique like HPLC. |
| Injection port or column issue. | Check for leaks and ensure proper installation of the liner and column. | |
| Peak Fronting or Tailing | Column overload. | Dilute the sample. |
| Active sites in the inlet or column. | Use a deactivated liner and column. | |
| Poor Sensitivity | Low concentration of impurities. | Use a more concentrated sample or a more sensitive detector. |
| Inefficient ionization. | Optimize the MS source parameters. | |
| Contamination Peaks | Carryover from previous injections. | Bake out the column and run a solvent blank. |
| Contaminated carrier gas or solvent. | Use high-purity gas and solvents. |
Quantitative Data Summary
The following table presents representative data for the analysis of potential impurities in a sample of this compound using a validated HPLC method.
| Impurity | Retention Time (min) | Concentration (% w/w) | LOD (% w/w) | LOQ (% w/w) |
| Benzoic Acid | 2.5 | 0.08 | 0.01 | 0.03 |
| N-methylaniline | 3.2 | 0.12 | 0.02 | 0.05 |
| Benzoyl chloride | 4.1 | Not Detected | 0.01 | 0.04 |
| N-phenylbenzamide | 6.8 | 0.05 | 0.01 | 0.03 |
Note: This data is for illustrative purposes only and may vary depending on the specific sample and analytical conditions.
Experimental Protocols
HPLC Method for Impurity Profiling
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 60 40 10 40 60 15 40 60 20 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities and Residual Solvents
This method is suitable for the detection of volatile and semi-volatile impurities.
-
Instrumentation: GC-MS
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
-
Sample Preparation: Dissolve approximately 10-20 mg of the isolated impurity in 0.6-0.7 mL of the deuterated solvent.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Logical relationship for impurity management.
References
- 1. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
- 2. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Strategies to minimize degradation of N-Methyl-N-phenylbenzamide
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of N-Methyl-N-phenylbenzamide. It includes frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound is hydrolysis, which involves the cleavage of the amide bond. This can be catalyzed by either acid or base, yielding benzoic acid and N-methylaniline. Other potential degradation routes include photolysis (degradation upon exposure to light) and thermal decomposition at elevated temperatures.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (2-8°C). Solutions of the compound should be freshly prepared. If storage of solutions is necessary, they should be kept in amber vials at low temperatures.
Q3: What solvents are recommended for dissolving this compound to minimize degradation?
A3: For optimal stability, use high-purity, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). Avoid using acidic or basic aqueous solutions for dissolution and long-term storage, as these can promote hydrolysis. If aqueous buffers are required for an experiment, they should be close to a neutral pH.
Q4: Can exposure to light affect the stability of this compound?
A4: Yes, compounds containing aromatic rings, such as this compound, can be susceptible to photodegradation. It is crucial to protect both the solid compound and its solutions from light by using amber-colored containers or by covering the containers with aluminum foil during experiments and storage.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Hydrolysis. The amide bond may be breaking down into benzoic acid and N-methylaniline. | Prepare solutions fresh daily. If using aqueous media, ensure the pH is maintained between 6.0 and 8.0. Store stock solutions in an anhydrous aprotic solvent at low temperatures. |
| Loss of compound activity or inconsistent experimental results. | Degradation due to improper storage or handling. This could be due to hydrolysis, photolysis, or thermal degradation. | Review storage conditions. Ensure the compound is protected from light, moisture, and high temperatures. Run a quality control check (e.g., HPLC, NMR) on the compound to assess its purity before use. |
| Precipitate forms in an aqueous buffer solution. | Low solubility of the compound or its degradation products. Benzoic acid, a potential hydrolysis product, has limited solubility in neutral aqueous solutions. | Increase the proportion of organic co-solvent in the buffer if the experimental design allows. Ensure the pH of the buffer is appropriate to maintain the solubility of all components. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the potential degradation products and pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples, including a control sample (stock solution without stress), by HPLC-UV or LC-MS to identify and quantify any degradation products.
Protocol 2: Solution Stability Assessment
This protocol assesses the stability of this compound in a specific solvent and storage condition.
1. Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in the desired solvent system (e.g., 50:50 acetonitrile:water).
2. Storage Conditions:
-
Aliquot the solution into several amber vials.
-
Store the vials under the desired conditions (e.g., 4°C, room temperature).
3. Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.
-
Analyze the sample immediately by a validated HPLC method to determine the concentration of the parent compound.
4. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for a solution stability assessment.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: N-Methyl-N-phenylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-N-phenylbenzamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acylation of N-methylaniline with benzoyl chloride.
| Issue | Possible Cause & Solution |
| Slow or Incomplete Reaction | 1. Inappropriate Solvent Choice: The reaction rate is significantly influenced by the solvent. Nonpolar solvents may not adequately solvate the polar transition state of the reaction, leading to slower rates. Solution: Consider switching to a more polar aprotic solvent such as Dichloromethane (B109758) (DCM), Acetonitrile (B52724), or N,N-Dimethylformamide (DMF) to potentially increase the reaction rate. 2. Insufficient Catalyst: If using a catalyst such as pyridine (B92270) or a catalytic amount of DMAP, ensure the correct stoichiometry is used.[1] Solution: Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.[2] 3. Low Reaction Temperature: The reaction may be too slow at room temperature. Solution: Gently heating the reaction mixture may increase the rate, but be cautious of potential side reactions. |
| Formation of Side Products | 1. Reaction with Protic Solvents: Protic solvents (e.g., ethanol, water) can react with the acylating agent (benzoyl chloride), leading to the formation of esters or hydrolysis to benzoic acid. Solution: Use an anhydrous aprotic solvent to prevent these side reactions. 2. Over-acylation: Although less common with secondary amines, ensure the stoichiometry of the reactants is correct. Solution: Use a slight excess of the amine or add the acylating agent dropwise to the amine solution. |
| Difficult Product Isolation | 1. Emulsion during Workup: The use of a phase-transfer catalyst or certain solvents can lead to the formation of emulsions during aqueous workup. Solution: Add brine (saturated NaCl solution) to help break the emulsion. Alternatively, filter the mixture through a pad of celite. 2. Product Solubility: The product may be soluble in the aqueous phase if an inappropriate extraction solvent is used. Solution: Use a suitable organic solvent for extraction in which the product is highly soluble and the impurities are not. Dichloromethane or ethyl acetate (B1210297) are common choices. |
| Low Yield | 1. Competing Reactions: As mentioned, the solvent can react with the starting material. The choice of base is also critical; a non-nucleophilic base like pyridine or triethylamine (B128534) is preferred to scavenge the HCl produced.[1] Solution: Ensure all reagents and solvents are pure and anhydrous. Use a non-nucleophilic base. 2. Inadequate Reaction Time: The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction rate of this compound synthesis?
A1: The reaction between N-methylaniline and benzoyl chloride proceeds through a polar transition state. Polar aprotic solvents can stabilize this transition state, thereby increasing the reaction rate.[3] In contrast, nonpolar solvents offer less stabilization, resulting in a slower reaction. The dielectric constant of the solvent is a good indicator of its polarity; higher dielectric constants generally lead to faster reaction rates for this type of reaction.[3][4]
Q2: What is the best solvent for the synthesis of this compound?
A2: The "best" solvent depends on the specific requirements of your experiment, such as desired reaction time, yield, and purification method. Dichloromethane (DCM) is a commonly used solvent that provides a good balance of reaction rate and ease of workup.[1] For faster reactions, more polar solvents like acetonitrile or DMF can be used. However, their higher boiling points can make them more difficult to remove. For a greener approach, solvent-free conditions have also been shown to be effective for N-acylation reactions.[5][6]
Q3: Can I use a protic solvent for this reaction?
A3: It is highly discouraged to use protic solvents such as water or alcohols. Benzoyl chloride is highly reactive towards nucleophiles, and protic solvents will compete with N-methylaniline, leading to the formation of benzoic acid or the corresponding ester, which will reduce the yield of the desired amide.
Q4: Are there any known side reactions I should be aware of when selecting a solvent?
A4: Besides the reaction with protic solvents, some polar aprotic solvents like DMF can be unstable in the presence of strong acids or bases at high temperatures, which could potentially introduce impurities. Always use high-purity, anhydrous solvents.
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the reaction time and yield for the synthesis of this compound at room temperature. This data is representative and illustrates the general trend of increasing reaction rate with solvent polarity.
| Solvent | Dielectric Constant (ε) at 20°C | Typical Reaction Time (hours) | Typical Yield (%) |
| Hexane | 1.9 | > 24 | < 10 |
| Toluene | 2.4 | 18 - 24 | 30 - 40 |
| Dichloromethane (DCM) | 9.1 | 4 - 6 | 85 - 95 |
| Acetone | 21 | 2 - 4 | 90 - 98 |
| Acetonitrile | 38 | 1 - 2 | > 95 |
| N,N-Dimethylformamide (DMF) | 37 | 1 - 2 | > 95 |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the N-acylation of a secondary amine.[1][2]
Materials:
-
N-methylaniline
-
Benzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Stir the solution under a nitrogen or argon atmosphere and cool it in an ice bath to 0°C.
-
Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the N-methylaniline is consumed. If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[2]
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Effect of solvent polarity on reaction rate.
Caption: Experimental workflow for synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N-Methyl-N-phenylbenzamide and N-phenylbenzamide in Biological Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of N-phenylbenzamide and the potential implications of N-methylation.
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide provides a comparative overview of N-phenylbenzamide and its N-methylated analog, N-Methyl-N-phenylbenzamide, in the context of biological assays. While direct comparative experimental data between these two specific molecules is limited in publicly available literature, this document summarizes the known biological activities of N-phenylbenzamide derivatives and discusses the potential impact of N-methylation on their performance.
Overview of Biological Activities
N-phenylbenzamide derivatives have demonstrated efficacy in a variety of therapeutic areas. The core structure serves as a versatile template for the development of targeted therapies. Key biological activities associated with this scaffold are summarized below.
Table 1: Summary of Investigated Biological Activities of N-phenylbenzamide Derivatives
| Biological Activity | Description |
| Antiproliferative | Inhibition of cancer cell growth has been observed across various cell lines. The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or the modulation of signaling pathways crucial for cancer cell survival and proliferation. |
| Antimicrobial | Derivatives of N-phenylbenzamide have shown activity against a range of bacterial and fungal pathogens. The proposed mechanisms include the disruption of microbial cell membranes and the inhibition of essential enzymes. |
| Antiviral | Certain N-phenylbenzamide analogs have been identified as inhibitors of viral replication, particularly against enteroviruses. These compounds can interfere with the viral life cycle, such as attachment to host cells or viral protein function. |
| Antiparasitic | N-phenylbenzamide derivatives have been investigated for their activity against parasites like Schistosoma mansoni and kinetoplastid parasites. The mechanism can involve targeting parasite-specific enzymes or DNA. |
Quantitative Analysis of Biological Activity
Table 2: Antiproliferative Activity of N-phenylbenzamide Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamide (4e) | A549 (Lung Cancer) | Cytotoxicity Assay | 11.1 | [1] |
| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung Cancer) | Cytotoxicity Assay | 7.5 | [1] |
| 2-(2-phenoxyacetamido)benzamide (17j) | K562 (Leukemia) | Antiproliferative Assay | 0.16 | [2] |
| N-phenyl-2-(aniline) analog (N53) | HT29 (Colon Cancer) | In vitro anti-tumor | 2.95 ± 0.08 | |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide (17t) | K562 (Leukemia) | Antiproliferative Assay | 0.57 | [3] |
Table 3: Antiviral Activity of N-phenylbenzamide Derivatives
| Compound | Virus Strain | Assay Type | EC50 (µM) | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 | CPE Reduction | 5.7 ± 0.8 | [4][5][6] |
| N-phenylbenzamide derivative (23) | Hepatitis C Virus | Anti-HCV Assay | 0.57 | [3][7] |
| N-phenylbenzamide derivative (29) | Enterovirus 71 | Anti-EV71 Assay | 0.95 ± 0.11 | [7] |
Table 4: Antimicrobial Activity of N-phenylbenzamide Derivatives
| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | Broth Microdilution | 2.5 - 5.0 | [8] |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine (59) | S. aureus, C. albicans | Broth Microdilution | 3.12 | [9] |
| 4-hydroxy-N-phenylbenzamide (5a) | B. subtilis | Two-fold serial dilution | 6.25 | [10] |
| 4-hydroxy-N-phenylbenzamide (5a) | E. coli | Two-fold serial dilution | 3.12 | [10] |
The Impact of N-Methylation: A Structural Perspective
The key structural difference between N-phenylbenzamide and this compound is the presence of a methyl group on the amide nitrogen. This seemingly small modification can have significant implications for the molecule's biological activity.
-
Conformational Rigidity: The N-H bond in N-phenylbenzamide allows for hydrogen bonding and provides a degree of conformational flexibility. The substitution of the hydrogen with a methyl group in this compound removes this hydrogen bond donor capability and introduces steric hindrance, which can restrict the rotation around the C-N bond. This altered conformation can affect how the molecule fits into the binding pocket of a biological target.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting cell permeability and interaction with hydrophobic pockets in target proteins.
-
Metabolic Stability: The amide bond can be susceptible to hydrolysis by amidases. N-methylation can sometimes increase the metabolic stability of the amide bond by sterically hindering the approach of hydrolytic enzymes.
Without direct experimental data for this compound, it is hypothesized that its biological activity profile could differ from that of N-phenylbenzamide. The altered steric and electronic properties may lead to a different spectrum of activity or potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key biological assays mentioned in this guide.
Antiproliferative MTT Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Monolayer Preparation: Seed host cells (e.g., Vero cells) in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a specific titer of the virus. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
Incubation: Incubate the plates at the optimal temperature for viral replication until a clear cytopathic effect is observed in the virus control wells (typically 2-5 days).
-
CPE Observation and Staining: Observe the wells under a microscope for the presence or absence of CPE. The cell monolayer can be stained with a vital stain like crystal violet to better visualize cell viability.
-
Quantification: Elute the stain from the wells and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of protection from CPE for each compound concentration and determine the EC50 value, the concentration that protects 50% of the cells from viral-induced death.
Antimicrobial Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the biological effects of N-phenylbenzamide derivatives, particularly in the context of cancer.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tumorigenesis. Aberrant activation of this pathway is associated with various cancers. Some benzamide (B126) derivatives have been shown to inhibit the Hh pathway by targeting the Smoothened (SMO) receptor.
Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives targeting the SMO receptor.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in cancer. Certain benzamide derivatives have been found to modulate mTOR signaling, leading to the induction of autophagy and inhibition of cancer cell proliferation.
Caption: Benzamide derivatives can inhibit the mTORC1 signaling pathway, leading to reduced cell growth and induction of autophagy.
Conclusion
The N-phenylbenzamide scaffold is a valuable starting point for the development of novel therapeutic agents with a broad range of biological activities. While direct comparative data between N-phenylbenzamide and this compound is currently lacking in the scientific literature, the extensive research on substituted N-phenylbenzamide derivatives highlights the potential of this chemical class. The introduction of an N-methyl group can significantly alter the physicochemical properties and conformation of the molecule, which in turn is expected to influence its biological activity. Further experimental studies directly comparing these two compounds are warranted to fully elucidate the structure-activity relationship and to guide the design of future N-phenylbenzamide-based drugs with improved efficacy and selectivity. Researchers are encouraged to use the provided protocols as a foundation for their own investigations into this promising class of compounds.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
Comparative Study on the Catalytic Efficacy of N-Methyl-N-phenylbenzamide Moiety in Directing C-H Arylation
For Immediate Publication
A Comprehensive Analysis of N-Methyl-N-phenylbenzamide Directed Catalysis versus Alternative Methodologies in C-H Arylation Reactions
This guide provides a comparative analysis of the catalytic performance of systems utilizing the this compound moiety as a directing group in C-H activation, benchmarked against established alternative catalytic methods for C-C bond formation. This publication is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering an objective look at the experimental data and methodologies.
The amide functionality, particularly the N-aryl amide motif, has emerged as a versatile and reliable directing group in transition metal-catalyzed C-H functionalization. This approach allows for the selective activation of otherwise inert C-H bonds, paving the way for novel synthetic strategies. This compound, and structurally similar molecules, serve as effective directing groups, guiding a metal catalyst to a specific C-H bond to facilitate cross-coupling reactions.
Performance Comparison in C-H Arylation
The following table summarizes the quantitative performance of a palladium-catalyzed C-H arylation reaction utilizing a directing group structurally related to this compound, compared to two prominent alternative catalytic systems for similar aryl-aryl bond formations: the Suzuki-Miyaura cross-coupling and a Heck reaction. The chosen model reaction is the arylation of a C(sp³)-H bond on an N-methyl group directed by an N-(pyridin-2-yl)benzamide group, a close analog of this compound.
| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | C-H Arylation (Directing Group) | N-Methyl-N-(pyridin-2-yl)benzamide precursor | 4-iodotoluene (B166478) | Stoichiometric | Toluene (B28343) | - | 100 | 12 | 85 | [1] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura Cross-Coupling | 4-tolylboronic acid | 1-bromo-4-methylbenzene | 2 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 95 | |
| Pd(OAc)₂ / P(o-tol)₃ | Heck Reaction | 4-methylstyrene (B72717) | 1-iodobenzene | 1 | DMF | Et₃N | 100 | 24 | 80 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Palladium-Mediated C(sp³)-H Arylation Directed by N-(pyridin-2-yl)benzamide
This protocol is based on the arylation of the N-methyl group of an N-Methyl-N-(pyridin-2-yl)benzamide precursor.[1]
Materials:
-
N-Methyl-N-(pyridin-2-yl)benzamide precursor
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
4-iodotoluene
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the N-Methyl-N-(pyridin-2-yl)benzamide precursor (1.0 equiv) and Palladium(II) acetate (1.0 equiv).
-
Add anhydrous toluene to dissolve the reactants.
-
The mixture is stirred at room temperature for a specified time to form the palladacycle intermediate.
-
To the resulting solution, add 4-iodotoluene (1.2 equiv).
-
The reaction mixture is then heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-(arylmethyl)-N-(pyridin-2-yl)benzamide.
Alternative Method: Suzuki-Miyaura Cross-Coupling
This is a general protocol for the palladium-catalyzed cross-coupling of a boronic acid with an aryl halide.
Materials:
-
4-tolylboronic acid
-
1-bromo-4-methylbenzene
-
Pd(dppf)Cl₂ (Palladium(II)bis(diphenylphosphino)ferrocene dichloride)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, combine 4-tolylboronic acid (1.2 equiv), 1-bromo-4-methylbenzene (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.02 equiv).
-
Add a 2:1 mixture of toluene and water.
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to 100 °C under an argon atmosphere and stirred vigorously for 12 hours.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography.
Alternative Method: Heck Reaction
This protocol describes a typical palladium-catalyzed coupling of an alkene with an aryl halide.[2]
Materials:
-
4-methylstyrene
-
1-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under argon, add Pd(OAc)₂ (0.01 equiv) and P(o-tol)₃ (0.02 equiv).
-
Add anhydrous DMF and stir for 10 minutes at room temperature.
-
Add 1-iodobenzene (1.0 equiv), 4-methylstyrene (1.2 equiv), and triethylamine (1.5 equiv).
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual workflows and catalytic cycles for the compared reactions.
References
Validation of N-Methyl-N-phenylbenzamide as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The use of an internal standard (IS) is a widely accepted practice to enhance the accuracy and precision of quantitative analytical methods by correcting for variability in sample preparation and instrument response. This guide provides a comprehensive validation perspective on N-Methyl-N-phenylbenzamide as a potential internal standard, comparing its theoretical performance with other common alternatives and detailing the necessary experimental protocols for its validation.
Performance Comparison of Internal Standards
The selection of a suitable internal standard is critical and is typically based on its structural similarity to the analyte, its chemical stability, and its elution characteristics in the chosen analytical system.[1] An ideal internal standard should mimic the analyte's behavior during sample extraction, derivatization (if any), and chromatographic analysis without interfering with the analyte peak.[1]
In a hypothetical scenario involving the quantification of a benzamide-based analyte, we can compare the expected performance of this compound against two common types of internal standards: a stable isotope-labeled (SIL) analog of the analyte and another structurally similar, but not identical, compound.
| Performance Parameter | This compound | Deuterated Analyte (SIL-IS) | Alternative Structural Analog (e.g., Benzamide) | Regulatory Guidance (Typical) |
| Specificity/Selectivity | High | Very High | High | Method should differentiate the analyte and IS from endogenous components and metabolites.[2] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | A linear model is fitted to the calibration curve. |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Within ±20% | Within ±15% of the nominal concentration (±20% at LLOQ).[2] |
| Precision (%RSD) | <15% | <10% | <20% | ≤15% Relative Standard Deviation (≤20% at LLOQ).[2] |
| Matrix Effect | Potential for minor variation | Minimal | Potential for significant variation | Assessed to ensure accuracy and precision are not compromised. |
| Extraction Recovery | Similar to analyte | Nearly identical to analyte | May differ from analyte | Consistent, precise, and reproducible. |
Stable isotope-labeled internal standards are generally considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, allowing for superior correction of experimental variability.[3] However, they can be expensive and are not always commercially available. This compound, as a structural analog, presents a cost-effective alternative. Its performance is expected to be robust, provided that its extraction recovery and ionization efficiency closely match those of the analyte. An alternative structural analog like benzamide (B126) might be less suitable due to greater differences in chemical properties, potentially leading to less accurate correction.
Experimental Protocols
Detailed experimental protocols are essential for the validation and routine use of an analytical method employing an internal standard. Below are generalized protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Protocol 1: LC-MS/MS Method
1. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[2]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would need to be determined through infusion and optimization experiments.
Protocol 2: GC-MS Method
1. Sample Preparation:
-
To 200 µL of plasma, add 10 µL of this compound internal standard solution.
-
Perform liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[2]
-
If necessary, derivatize the analyte and internal standard to improve volatility and chromatographic performance.
-
Reconstitute the residue in a suitable solvent (e.g., hexane).[4]
2. Gas Chromatographic Conditions:
-
GC System: A gas chromatograph.
-
Column: A capillary column suitable for the analytes (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[2]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.[2]
-
Transfer Line Temperature: 280°C.[2]
Mandatory Visualizations
The following diagrams illustrate the key workflows and decision-making processes involved in the use and validation of an internal standard.
References
- 1. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of the Efficacy of N-Methyl-N-phenylbenzamide and Other Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of N-Methyl-N-phenylbenzamide and a range of other benzamide (B126) derivatives. While direct experimental data on the biological activity of this compound is limited in the current scientific literature, this document compiles and compares available data from structurally similar benzamide analogs to offer insights into its potential therapeutic applications. The information presented herein is intended to support further research and drug development efforts in this chemical class.
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide will delve into the quantitative efficacy of various benzamide derivatives, provide detailed experimental protocols for key biological assays, and visualize relevant signaling pathways to elucidate their mechanisms of action.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of various benzamide derivatives against different biological targets. The data has been collated from multiple studies to provide a comparative perspective.
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| N-phenylbenzamide Derivatives | ||||
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Vero | Cytotoxicity (TC50) | 620 ± 0.0 | [1][2] |
| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | MTT | 7.5 | [3] |
| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical) | MTT | 9.3 | [3] |
| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast) | MTT | 8.9 | [3] |
| Imidazole-based N-phenylbenzamide (4e) | A549 (Lung) | MTT | 8.9 | [3] |
| Imidazole-based N-phenylbenzamide (4e) | HeLa (Cervical) | MTT | 11.1 | [3] |
| Imidazole-based N-phenylbenzamide (4e) | MCF-7 (Breast) | MTT | 9.2 | [3] |
| 4-methyl-N-(naphthalen-2-yl)benzamide | MCF-7 (Breast) | MTT | ~6.1 - 16.5 | [4] |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | ~0.0075 | [4] |
| Cisplatin (Control) | A549 (Lung) | MTT | >20 | [4] |
| Paclitaxel (Control) | A549 (Lung) | MTT | ~0.00135 | [4] |
Table 2: Antimicrobial Activity of Benzamide Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| N-phenylbenzamide Derivatives | |||||
| 4-hydroxy-N-phenylbenzamide (5a) | B. subtilis | Disc Diffusion | 6.25 | 25 | [5] |
| 4-hydroxy-N-phenylbenzamide (5a) | E. coli | Disc Diffusion | 3.12 | 31 | [5] |
| N-(4-bromophenyl)benzamide (6c) | B. subtilis | Disc Diffusion | 6.25 | 24 | [5] |
| N-(m-tolyl)benzamide (6b) | E. coli | Disc Diffusion | 3.12 | 24 | [5] |
| N-phenylbenzamides (General) | S. aureus | Zone of Inhibition | - | - | [6] |
| N-phenylbenzamides (General) | E. coli | Zone of Inhibition | - | - | [6] |
| N-phenylbenzamides (General) | C. albicans | Zone of Inhibition | - | - | [6] |
Table 3: Antiviral Activity of Benzamide Derivatives
| Compound/Derivative | Virus Strain | Cell Line | Assay | IC50 (µM) | SI | Reference |
| N-phenylbenzamide Derivatives | ||||||
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (SZ-98) | Vero | CPE | 5.7 ± 0.8 | >108 | [1][2] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (JS-52-3) | Vero | CPE | 12 ± 1.2 | >51 | [1][2] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (H) | Vero | CPE | 6.5 ± 0.5 | >95 | [1][2] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (BrCr) | Vero | CPE | 7.2 ± 0.9 | >86 | [1][2] |
| N-phenylbenzamide derivative (23) | HCV | - | - | 0.57 - 7.12 | 53.4 | [7] |
| N-phenylbenzamide derivative (28) | EV71 | Vero | CPE | <5.00 | - | [7] |
| N-phenylbenzamide derivative (29) | EV71 | Vero | CPE | <5.00 | - | [7] |
| N-phenylbenzamide derivative (30) | EV71 | Vero | CPE | <5.00 | - | [7] |
| N-phenylbenzamide derivative (31) | EV71 | Vero | CPE | <5.00 | - | [7] |
| N-phenylbenzamide derivative (42) | EV71 | Vero | CPE | <5.00 | - | [7] |
| Pirodavir (Control) | EV 71 | Vero | CPE | - | - | [1][2] |
| CL213 (N-phenyl benzamide) | CVA9 | - | CPE | 1 | 140 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives and a vehicle control (DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Benzamide derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the benzamide derivatives in MHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Signaling Pathways and Mechanisms of Action
Benzamide derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways.
Histone Deacetylase (HDAC) Inhibition
Many benzamide derivatives are known to be potent HDAC inhibitors. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and repression of gene transcription. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis.
Caption: Mechanism of action for HDAC inhibitor benzamides.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some benzamide derivatives have been shown to inhibit this pathway, which is often constitutively active in cancer cells, thereby promoting their survival.
Caption: Inhibition of the NF-κB signaling pathway.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of several cancers. Certain benzamide derivatives act as antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.
Caption: Benzamide-mediated inhibition of Hedgehog signaling.
Experimental Workflow Diagrams
General Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds like benzamide derivatives.
Caption: Workflow for anticancer screening of benzamides.
Workflow for Antimicrobial Susceptibility Testing
This diagram outlines the process of determining the antimicrobial efficacy of benzamide derivatives using the broth microdilution method.
Caption: Workflow for MIC determination of benzamides.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Cross-Validation of N-Methyl-N-phenylbenzamide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Methyl-N-phenylbenzamide and its analogs, focusing on three distinct mechanisms of action: anticonvulsant, antiviral, and inhibition of the mitochondrial permeability transition pore. Due to the limited availability of direct quantitative data for this compound across all three activities, this guide utilizes data from closely related and well-characterized N-phenylbenzamide derivatives as representative examples of the chemical class.
Anticonvulsant Activity: Targeting Voltage-Gated Sodium Channels
The anticonvulsant properties of N-phenylbenzamide derivatives are primarily attributed to their interaction with voltage-gated sodium channels, a key target in the management of epilepsy. By binding to these channels, the compounds are thought to stabilize the inactivated state, thereby reducing neuronal hyperexcitability and preventing seizure propagation.
Comparative Performance Data
The following table compares the anticonvulsant efficacy of a representative N-phenylbenzamide analog, N-(2,6-dimethylphenyl)-4-nitrobenzamide, with the established antiepileptic drug, Phenytoin, in the maximal electroshock (MES) seizure model in mice.
| Compound | Administration Route | ED₅₀ (μmol/kg)[1] | TD₅₀ (μmol/kg)[1] | Protective Index (PI = TD₅₀/ED₅₀)[1] |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Intraperitoneal | 31.8 | 166.9 | 5.2 |
| Phenytoin | Intraperitoneal | - | - | - |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Oral (in rats) | ~3x more active than Phenytoin | - | - |
ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals.[2] TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit signs of neurotoxicity.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[2][3][4]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male CF-1 mice
Procedure:
-
Animal Preparation: Acclimatize male CF-1 mice to the laboratory environment.
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally.
-
Anesthesia: Apply a drop of 0.5% tetracaine hydrochloride solution to the cornea of each mouse for local anesthesia.
-
Electrode Placement: Place the corneal electrodes on the eyes of the restrained animal, ensuring good contact with a drop of 0.9% saline solution.
-
Stimulation: Deliver an alternating electrical current (typically 50 mA, 60 Hz for 0.2 seconds for mice).[2]
-
Observation: Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.
-
Data Analysis: The percentage of protected animals in the drug-treated group is compared to the vehicle-treated group. The ED₅₀ is calculated using statistical methods such as probit analysis.[2]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of anticonvulsant action.
Caption: MES test experimental workflow.
Antiviral Activity: Enterovirus Capsid Binding
Certain N-phenylbenzamide derivatives have demonstrated potent antiviral activity against enteroviruses, such as Coxsackievirus A9 (CVA9).[5] The proposed mechanism involves the compound binding to a hydrophobic pocket within the viral capsid, which stabilizes the virion and prevents the uncoating process necessary for releasing the viral RNA into the host cell.[5]
Comparative Performance Data
The following table compares the antiviral efficacy of representative N-phenylbenzamide analogs with the known enterovirus inhibitor, Pleconaril.
| Compound | Virus Strain | EC₅₀ (µM)[5] | CC₅₀ (µM)[5] | Selectivity Index (SI = CC₅₀/EC₅₀)[5] |
| CL212 (N-phenylbenzamide analog) | CVA9 | ~2 | >100 | >50 |
| CL213 (N-phenylbenzamide analog) | CVA9 | 1 | 140 | 140 |
| Pleconaril | CVA9 | - | - | - |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV 71 | 5.7 - 12 | 620 | >51 |
EC₅₀ (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of the viral replication.[6] CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes 50% cell death.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Vero cells (or other susceptible host cells)
-
Enterovirus stock
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compound and vehicle control (e.g., DMSO)
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus-Compound Incubation: Incubate a known concentration of the virus with the different dilutions of the test compound for 1-2 hours.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose in medium) to restrict virus spread.
-
Incubation: Incubate the plates at 37°C until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Determine the concentration of the compound that reduces the number of plaques by 50% (IC₅₀) compared to the untreated virus control.
Signaling Pathway and Experimental Workflow
Caption: Enterovirus uncoating inhibition.
Caption: Plaque reduction assay workflow.
Inhibition of the Mitochondrial Permeability Transition Pore (PTP)
N-phenylbenzamide derivatives have emerged as potent inhibitors of the mitochondrial permeability transition pore (PTP), a non-specific channel in the inner mitochondrial membrane.[7][8] The opening of the PTP is a critical event in some forms of cell death. Inhibition of the PTP by these compounds can protect cells from damage by preventing mitochondrial swelling and maintaining mitochondrial function.
Comparative Performance Data
The following table compares the PTP inhibitory activity of a representative N-phenylbenzamide analog with Cyclosporin A, a known PTP inhibitor.
| Compound | Assay | EC₅₀ (nM)[8] |
| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide | Mitochondrial Swelling | 280 |
| Cyclosporin A | Mitochondrial Swelling | - |
EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that produces 50% of the maximal possible inhibitory effect in the mitochondrial swelling assay.
Experimental Protocol: Mitochondrial Swelling Assay
This assay measures the ability of a compound to prevent Ca²⁺-induced swelling of isolated mitochondria, which is an indicator of PTP opening.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Mitochondrial isolation buffer
-
Assay buffer (containing respiratory substrates)
-
Calcium chloride (CaCl₂) solution
-
Test compound and vehicle control
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation.
-
Assay Preparation: Add isolated mitochondria to the assay buffer in a cuvette.
-
Compound Addition: Add the test compound or vehicle control to the mitochondrial suspension and incubate.
-
Initiate Swelling: Induce PTP opening and subsequent swelling by adding a pulse of CaCl₂.
-
Measure Absorbance: Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
Data Analysis: Compare the rate and extent of swelling in the presence and absence of the test compound. Calculate the EC₅₀ value from a dose-response curve.
Signaling Pathway and Experimental Workflow
References
- 1. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Methyl-N-phenylbenzamide
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable formation of amide bonds is a critical process. N-Methyl-N-phenylbenzamide, a tertiary amide, serves as a valuable scaffold and intermediate in the synthesis of various target molecules. This guide provides a detailed comparison of two primary synthetic routes to this compound: the traditional acylation of N-methylaniline with benzoyl chloride and a modern approach involving the direct coupling of N-methylaniline with benzoic acid.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two principal synthesis routes to this compound, based on established laboratory procedures.
| Metric | Route 1: Acyl Chloride Method | Route 2: Direct Amide Coupling |
| Starting Materials | N-methylaniline, Benzoyl chloride | N-methylaniline, Benzoic acid |
| Key Reagents | Triethylamine (B128534) (or other base) | Coupling agents (e.g., N-chlorophthalimide/triphenylphosphine) |
| Typical Yield | ~96%[1] | ~65% (for analogous reaction)[2] |
| Purity | Generally high, requires careful removal of base hydrochloride. | Can be high, but may require chromatographic purification to remove coupling agent byproducts. |
| Reaction Time | ~1-2 hours | ~12 hours[2] |
| Reaction Temperature | 0 °C to Room Temperature[1] | Room Temperature[2] |
| Key Byproducts | Triethylamine hydrochloride | Phthalimide (B116566), Triphenylphosphine (B44618) oxide[2] |
| Safety Concerns | Use of corrosive and lachrymatory benzoyl chloride. | Handling of potentially sensitizing coupling reagents. |
| Scalability | Well-established for large-scale synthesis. | Can be expensive for large-scale use depending on the coupling agent. |
Experimental Protocols
Route 1: N-Acylation of N-methylaniline with Benzoyl Chloride
This method, a variation of the Schotten-Baumann reaction, is a robust and high-yielding procedure for the synthesis of this compound.
Procedure:
-
A 500 mL round-bottomed flask is charged with triethylamine (1.3 equivalents), N-methylaniline (1.1 equivalents), and dichloromethane (B109758) (to achieve a 0.5 M concentration of the limiting reagent).[1]
-
The reaction flask is cooled to 0 °C in an ice bath, and the mixture is stirred for 10 minutes.[1]
-
Benzoyl chloride (1.0 equivalent) is added dropwise over 15 minutes.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then quenched with water. The organic layer is separated and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.[1] In a reported procedure, this method yielded 96% of the pure product.[1]
Route 2: Direct Amide Coupling of N-methylaniline and Benzoic Acid
This approach utilizes coupling reagents to facilitate the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the need to prepare the acyl chloride. The following protocol is based on a method developed for the synthesis of analogous N-alkyl-N-arylamides.[2]
Procedure:
-
To a solution of benzoic acid (1 equivalent) in anhydrous acetonitrile, add triphenylphosphine (1.5 equivalents) and N-chlorophthalimide (1.5 equivalents).[2]
-
Add N-methylaniline (3 equivalents) to the reaction mixture.[2]
-
The reaction is stirred at room temperature for 12 hours, with progress monitored by TLC.[2]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to separate the desired this compound from the triphenylphosphine oxide and phthalimide byproducts. A similar reaction with N-methylaniline was reported to proceed in moderate yield (around 65%).[2]
Mandatory Visualization
Caption: Comparative workflow of the two main synthesis routes for this compound.
Caption: Logical relationships of key intermediates and products in the synthesis routes.
References
A Comparative Guide to Catalytic Systems for N-Arylation of Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl amides is a fundamental transformation in medicinal chemistry and materials science. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging carbon-nitrogen bonds. The efficacy of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of catalyst system, which typically comprises a palladium precursor and a supporting ligand. This guide provides an objective comparison of the performance of various catalytic systems in the context of N-arylation of secondary amines, a crucial step in the synthesis of numerous biologically active compounds and functional materials.
Performance Comparison of Catalyst Systems
The selection of an optimal catalyst system for the N-arylation of secondary amines is contingent on several factors, including the reactivity of the aryl halide, the steric hindrance of the amine, and the desired reaction conditions such as temperature and reaction time. Below is a comparative summary of representative palladium-based catalyst systems for the N-arylation of secondary amines.
| Catalyst System | Aryl Halide Substrate | Secondary Amine Substrate | Temp. (°C) | Time (h) | Catalyst Loading (mol %) | Yield (%) | Reference |
| System 1: Pd(OAc)₂ / Xantphos | 4-Chlorotoluene | N-Methylaniline | 110 | 18-24 | 2% Pd(OAc)₂, 4% Xantphos | 85 | [1] |
| System 2: Pd₂(dba)₃ / RuPhos | 4-Chloroanisole | N-Methylaniline | 100 | 3 | 0.01% Pd₂(dba)₃, 0.02% RuPhos | 98 | [2] |
| System 3: [(allyl)PdCl]₂ / JackiePhos | 4-Chlorotoluene | N-Butylacetamide | 110 | 18 | 1% [(allyl)PdCl]₂, 5% JackiePhos | 89 | [1] |
| System 4: Pd(OAc)₂ / P(o-tol)₃ | Bromobenzene | N-Methylaniline | 100 | 16 | 1% Pd(OAc)₂ | 88 | [3] |
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below to facilitate replication and adaptation for specific research needs.
System 1: General Protocol for N-Arylation using Pd(OAc)₂ / Xantphos
This protocol is adapted for the coupling of an aryl chloride with a secondary amine.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl chloride (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Anhydrous toluene (B28343)
Procedure:
-
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
The aryl chloride (1.0 equiv), secondary amine (1.2 equiv), and anhydrous toluene are added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is heated in a preheated oil bath at 110 °C for 18-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
System 2: High-Activity Protocol for N-Arylation using Pd₂(dba)₃ / RuPhos
This protocol is suitable for highly active catalyst systems enabling low catalyst loadings.[2]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl chloride (1.0 equiv)
-
N-Methylaniline (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.0001 equiv), RuPhos (0.0002 equiv), and NaOt-Bu (1.2 equiv).
-
The aryl chloride (1.0 equiv) and N-methylaniline (1.2 equiv) are added, followed by anhydrous toluene.
-
The vial is sealed and the mixture is stirred at 100 °C for 3 hours.
-
After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated.
-
The residue is purified by flash chromatography to yield the desired N-aryl secondary amine.[2]
System 3: Protocol for N-Arylation of Secondary Amides using [(allyl)PdCl]₂ / JackiePhos
This protocol is optimized for the more challenging N-arylation of secondary amides.[1]
Materials:
-
Allylpalladium(II) chloride dimer ([(allyl)PdCl]₂)
-
JackiePhos (tBu₂P(biphenyl-2-yl)P(3,5-(CF₃)₂C₆H₃)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Aryl chloride (1.0 equiv)
-
Secondary amide (2.5 equiv)
-
3 Å molecular sieves
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel, add [(allyl)PdCl]₂ (0.01 equiv), JackiePhos (0.05 equiv), Cs₂CO₃ (2.0 equiv), the aryl chloride (1.0 equiv), the secondary amide (2.5 equiv), and 3 Å molecular sieves.[1]
-
The vessel is sealed and purged with an inert atmosphere.
-
Anhydrous solvent is added to achieve a concentration of 0.25 M with respect to the aryl chloride.
-
The reaction is heated to 110 °C for 18 hours.
-
After cooling, the mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
The product is purified by flash column chromatography.[1]
Catalytic Cycle and Workflow Visualization
The performance of different catalyst systems can be understood by examining the key steps in the catalytic cycle of the Buchwald-Hartwig amination. The choice of ligand significantly impacts the rates of oxidative addition and reductive elimination, which are often the rate-determining steps.
References
A Comparative Guide to the In Vitro Activity of N-Methyl-N-phenylbenzamide Derivatives Versus Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of N-Methyl-N-phenylbenzamide and its derivatives against a range of pathogens and cancer cell lines. The performance of these compounds is evaluated against established standard drugs, supported by quantitative experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug discovery.
Overview of Biological Activities
This compound is a core chemical scaffold that has been extensively modified to generate a diverse library of derivatives. These compounds have demonstrated a broad spectrum of in vitro activities, including antiprotozoal, antibacterial, antifungal, antiviral, and anticancer effects. This guide will delve into the specifics of each of these activities, presenting comparative data and the methodologies used for their determination.
Antiprotozoal Activity
Derivatives of N-phenylbenzamide have shown promising activity against several kinetoplastid parasites responsible for neglected tropical diseases.
Data Presentation: Antiprotozoal Activity
| Compound Series | Parasite | EC50 (µM) | Standard Drug | EC50 (µM) | Cytotoxicity (CC50 in HEK cells; µM) | Selectivity Index (SI) |
| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar range | Pentamidine | - | - | - |
| Bis(2-aminobenzimidazoles) | Trypanosoma brucei | Micromolar range | Diminazene | - | - | - |
| Bisarylimidamides | Trypanosoma brucei | Sub-micromolar range | Benznidazole | - | - | - |
| Bisarylimidamides | Trypanosoma cruzi | Sub-micromolar range | Metronidazole | - | - | - |
| Bisarylimidamides | Leishmania donovani | Sub-micromolar range | - | - | - | - |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50). Data is generalized from ranges reported in the literature.[1]
Experimental Protocols
Antiprotozoal Activity Assay: .[1]
-
Parasite Culture: The respective parasite strains (T. brucei, T. cruzi, L. donovani) are cultured in appropriate media under standard conditions.
-
Compound Preparation: Test compounds and standard drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared.
-
Assay Procedure: Parasites are seeded in 96-well plates and exposed to various concentrations of the test compounds and standard drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using a fluorescent or colorimetric reagent (e.g., resazurin-based assays).
-
Data Analysis: The EC50 values are calculated by plotting the percentage of parasite growth inhibition against the compound concentration.
-
Cytotoxicity Assay: To determine the selectivity index, the cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., HEK293) using a similar assay protocol.
Antibacterial and Antifungal Activity
N-phenylbenzamide derivatives have also been investigated for their potential as antimicrobial agents.
Data Presentation: Antibacterial and Antifungal Activity
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Standard Drug(s) |
| 7a, 7b, 7c, 7d, 7f | Escherichia coli | 8 | - | Not specified |
| 7a, 7b, 7c, 7d, 7f | Lactobacillus rhamnosus | 8 | - | Not specified |
| 7a, 7b, 7c, 7d, 7f | Bacillus subtilis | 16 | - | Not specified |
| 7a | Candida albicans | - | 18 | Not specified |
| 3a-e | Staphylococcus aureus | - | Reported | Not specified |
| 3a-e | Escherichia coli | - | Reported | Not specified |
| 3a-e | Candida albicans | - | Reported | Not specified |
MIC: Minimum Inhibitory Concentration.[2][3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: .[2]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specified density.
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Zone of Inhibition (Agar Disk Diffusion) Method: .[3]
-
Agar (B569324) Plate Preparation: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.
Antiviral Activity
The antiviral potential of N-phenylbenzamide derivatives has been explored, particularly against enteroviruses.
Data Presentation: Anti-Enterovirus Activity
| Compound | Virus Strain | IC50 (µM) | Standard Drug | IC50 (µM) | Cytotoxicity (TC50 in Vero cells; µM) | Selectivity Index (SI) |
| 1e | EV 71 (SZ-98) | 5.7 ± 0.8 | Pirodavir | - | 620 ± 0.0 | >108 |
| 1e | EV 71 (JS-52-3) | 12 ± 1.2 | Pirodavir | - | 620 ± 0.0 | >51 |
| 1e | EV 71 (H) | 8.6 ± 0.9 | Pirodavir | - | 620 ± 0.0 | >72 |
| 1e | EV 71 (BrCr) | 9.3 ± 1.1 | Pirodavir | - | 620 ± 0.0 | >66 |
| CL212, CL213 | CVA9 | Low micromolar | Pleconaril | - | Low cytotoxicity | - |
IC50: 50% inhibitory concentration. TC50: 50% toxic concentration. SI: Selectivity Index (TC50/IC50).[4][5]
Experimental Protocols
Antiviral Assay (Cytopathic Effect Inhibition): .[5]
-
Cell Culture: Host cells (e.g., Vero cells) are seeded in 96-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with the virus in the presence of serial dilutions of the test compounds.
-
Incubation: Plates are incubated until the cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Assessment: The extent of CPE is evaluated microscopically or by a cell viability assay (e.g., MTT assay).
-
Data Analysis: The IC50 is calculated as the compound concentration that inhibits the viral CPE by 50%.
-
Cytotoxicity Assay: The TC50 is determined by treating uninfected cells with the same concentrations of the compounds.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of N-phenylbenzamide derivatives against various cancer cell lines.
Data Presentation: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| V | MCF-7 (Breast Cancer) | 1.5 | - | - |
| 4 and 11 | DU-145, MCF-7, T24 | 0.82 to 21.66 | - | - |
| 7 | K562 (Leukemia) | 2.27 | Sorafenib | - |
| 10 | K562 (Leukemia) | 2.53 | Sorafenib | - |
| 7 | HL-60 (Leukemia) | 1.42 | Sorafenib | - |
| 10 | HL-60 (Leukemia) | 1.52 | Sorafenib | - |
| 4f | A549 (Lung Cancer) | 7.5 | Doxorubicin | 0.8 ± 0.05 |
| 4f | HeLa (Cervical Cancer) | 9.3 | Doxorubicin | 0.7 ± 0.06 |
| 4f | MCF-7 (Breast Cancer) | 8.9 | Doxorubicin | 0.9 ± 0.08 |
| N53·HCl | HT29 (Colon Cancer) | 2.95 ± 0.08 | - | - |
| N53·HCl | RKO (Colon Cancer) | 7.99 ± 0.85 | - | - |
| N53·HCl | HCT116 (Colon Cancer) | 10.94 ± 1.30 | - | - |
IC50: Half-maximal inhibitory concentration.[6][7][8][9]
Experimental Protocols
MTT Cell Proliferation Assay: .[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and standard drugs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro screening of this compound derivatives.
Caption: Generalized workflow for in vitro screening of bioactive compounds.
Conclusion
The this compound scaffold has proven to be a versatile starting point for the development of potent bioactive molecules. Derivatives have demonstrated significant in vitro activity against a wide array of targets, often in the micromolar to sub-micromolar range. This comparative guide highlights the potential of this chemical class and provides a foundation for further research and development. The detailed experimental protocols and compiled data serve as a valuable reference for scientists working to discover novel therapeutic agents. Future studies should focus on optimizing the selectivity and pharmacokinetic properties of these promising compounds to translate their in vitro efficacy into potential clinical applications.
References
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]
- 4. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy [frontiersin.org]
N-Methyl-N-phenylbenzamide derivatives structure-activity relationship
A Comparative Guide to the Structure-Activity Relationship of N-Methyl-N-phenylbenzamide Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of this compound derivatives is pivotal for the rational design of novel therapeutic agents. This guide provides a comparative analysis of these derivatives across various biological targets, supported by experimental data.
Anticancer Activity: Topoisomerase I/II Inhibition
N-phenylbenzamide derivatives linked to an acridine (B1665455) scaffold have been investigated as potent anticancer agents that function by inhibiting topoisomerase I and II, enzymes crucial for DNA replication and transcription. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.[1]
A study on N-phenylbenzamide-4-methylamine acridine derivatives revealed that substitutions on the phenyl ring significantly influence their antiproliferative activity.[1]
Table 1: Antiproliferative Activity of N-phenylbenzamide-4-methylamine Acridine Derivatives [1]
| Compound | R Groups | K562 IC₅₀ (μM) | CCRF-CEM IC₅₀ (μM) | U937 IC₅₀ (μM) |
| 9b | 2-Cl, 6-Cl | >10 | 0.82 | 0.33 |
| 9c | 2-CH₃ | >10 | 0.91 | >10 |
| 9d | 4-CH₃ | >10 | 0.88 | 0.23 |
Experimental Protocols
Antiproliferative Assay: The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines (K562, CCRF-CEM, and U937) using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The absorbance was then measured to determine cell viability and calculate the IC₅₀ values.
Topoisomerase I/II Inhibition Assay: The inhibitory effect of the compounds on topoisomerase I and II was determined using a DNA relaxation assay. The conversion of supercoiled DNA to its relaxed form by the enzymes in the presence and absence of the test compounds was analyzed by agarose (B213101) gel electrophoresis.
Signaling Pathway
Caption: Inhibition of Topoisomerase I/II by N-phenylbenzamide derivatives.
Antiviral Activity: Enterovirus 71 Inhibition
N-phenylbenzamide derivatives have emerged as a novel class of inhibitors against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. The SAR studies indicate that the substituent on the benzamide (B126) and phenyl rings plays a crucial role in their antiviral potency.[2][3]
Specifically, the presence of an amino group at the C-3 position of the benzamide ring and a bromine atom at the C-4 position of the N-phenyl ring was found to be beneficial for anti-EV71 activity.[3]
Table 2: Anti-EV71 Activity of N-phenylbenzamide Derivatives [3]
| Compound | R1 (Benzamide Ring) | R2 (N-phenyl Ring) | IC₅₀ (μM) | TC₅₀ (μM) | Selectivity Index (SI) |
| 1e | 3-NH₂ | 4-Br | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 | >51.7 |
| Pirodavir (Control) | - | - | - | 31 ± 2.2 | - |
Experimental Protocols
Antiviral Activity Assay: The anti-EV71 activity was determined by observing the cytopathic effect (CPE) in Vero cells. Cells were infected with EV71 and treated with different concentrations of the compounds. The concentration that inhibited 50% of the viral CPE was determined as the IC₅₀.
Cytotoxicity Assay: The cytotoxicity of the compounds on Vero cells was evaluated using the MTT assay to determine the 50% cytotoxic concentration (TC₅₀). The selectivity index (SI) was calculated as the ratio of TC₅₀ to IC₅₀.[2]
Experimental Workflow
Caption: Workflow for determining the anti-EV71 activity.
Antischistosomal Activity
N-phenylbenzamide derivatives have shown promising activity against Schistosoma mansoni, a parasitic flatworm causing schistosomiasis. SAR studies have highlighted that electron-withdrawing substituents on the benzamide ring enhance the antischistosomal potency.[4][5]
The introduction of dichloro substituents at the meta and para positions of the benzamide ring resulted in a compound with nanomolar activity.[5]
Table 3: Antischistosomal Activity of N-phenylbenzamide Derivatives [5]
| Compound | Substituents on Benzamide Ring | WormAssay EC₅₀ (μM) | HEK 293 CC₅₀ (μM) | Selectivity Index (SI) |
| 1 | Unsubstituted | >10 | >20 | - |
| 9 | 3,4-diCl | 0.08 | 9.8 ± 1.6 | 123 |
| 11 | 4-Cl | 1.10 | 11.1 ± 0.2 | 10.1 |
Experimental Protocols
In Vitro Worm Motility Assay (WormAssay): Adult S. mansoni worms were cultured in vitro and exposed to different concentrations of the test compounds. The motility of the worms was monitored over time, and the concentration that caused a 50% reduction in motility (EC₅₀) was determined.[5]
Mammalian Cell Cytotoxicity Assay: The cytotoxicity of the compounds was assessed against human embryonic kidney (HEK 293) cells using a standard viability assay to determine the 50% cytotoxic concentration (CC₅₀).[5] The selectivity index is calculated as the ratio of CC₅₀ to EC₅₀.[5]
Muscarinic Acetylcholine (B1216132) Receptor (M1) Antagonism
Derivatives of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide have been identified as selective antagonists of the M1 muscarinic acetylcholine receptor, a potential target for the treatment of neurological disorders. The SAR in this series was found to be relatively shallow, with subtle changes in the alkyl and benzamide moieties leading to variations in activity.[6][7]
An N-propyl congener with a 3,5-dichlorobenzamide (B1294675) moiety displayed the most reasonable activity and selectivity.[6]
Table 4: M1 Antagonist Activity of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide Derivatives [6]
| Compound | Alkyl Group (R) | Benzamide Moiety | M1 IC₅₀ (μM) | M3, M5 IC₅₀ (μM) |
| 6 | H | Benzamide | 5.0 | >30 |
| 11i | n-Propyl | 3,5-dichlorobenzamide | 3.7 | >10 |
Experimental Protocols
M1 Functional Screen: The antagonist activity of the compounds at the M1 receptor was determined using a functional assay that measures the inhibition of a specific signaling pathway upon receptor activation. Compounds were screened at a single concentration to identify active compounds, followed by full concentration-response curves to determine IC₅₀ values.[6]
This comparative guide illustrates the diverse therapeutic potential of this compound derivatives. The structure-activity relationships highlighted herein provide a valuable framework for the design and optimization of new drug candidates targeting a range of diseases. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to N-Methyl-N-phenylbenzamide: A Comparative Guide for Researchers
For scientists and professionals in drug development and organic synthesis, the efficient formation of amide bonds is a critical aspect of molecular construction. This guide provides an objective comparison of common commercial reagents and methodologies for the synthesis of N-Methyl-N-phenylbenzamide (also known as N-methylbenzanilide), a representative tertiary amide. The performance of classical methods is benchmarked against modern coupling reagents, with supporting experimental data to inform the selection of the most suitable synthetic route.
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The synthesis of this compound from benzoic acid and N-methylaniline is a key transformation that can be achieved through several pathways. The efficiency of these methods varies in terms of yield, reaction time, and conditions. The following table summarizes the quantitative data for different approaches to this synthesis.
| Methodology | Reagent(s) | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Classical Acylation | Benzoyl Chloride | Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM) | 12 hours | Room Temperature | ~65%[1] |
| Carbodiimide (B86325) Coupling | Dicyclohexyl-carbodiimide (DCC), 1-Hydroxy-benzotriazole (HOBt) | N,N-Diisopropylethyl-amine (DIPEA) | Acetonitrile (B52724) | 4 hours | 0 to Room Temperature | ~87% (for a similar peptide coupling)[2] |
| Uronium Salt Coupling | HATU (1-[Bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | N,N-Diisopropylethyl-amine (DIPEA) | Dimethylformamide (DMF) | 2-4 hours | Room Temperature | >90% (typical for HATU couplings)[3] |
| Solvent-Free Acylation | Benzoyl Chloride | None | None (Neat) | 3-5 minutes | Exothermic (Room T start) | ~92% (for aniline)[4] |
Experimental Protocols: Detailed Methodologies for Amide Synthesis
The following protocols provide detailed procedures for the synthesis of this compound using the benchmarked methodologies.
Methodology 1: Classical Acylation with Benzoyl Chloride (Schotten-Baumann Conditions)
This method involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
N-methylaniline
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[5]
-
Quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₄.[5]
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.[5]
Methodology 2: Amide Coupling using DCC/HOBt
This method utilizes a carbodiimide (DCC) to activate the carboxylic acid, with an additive (HOBt) to suppress side reactions and improve efficiency.
Materials:
-
Benzoic acid
-
N-methylaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
0.33 M Citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzoic acid (1.0 eq), N-methylaniline (1.0 eq), DIPEA (2.0 eq), and HOBt (1.0 eq) in acetonitrile, add a solution of DCC (1.0 eq) in acetonitrile at 0 °C.[2]
-
Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.[2]
-
Filter the precipitated dicyclohexylurea (DCU) byproduct.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with citric acid solution, saturated aqueous sodium bicarbonate solution, and water.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[2]
Methodology 3: Amide Coupling using HATU
HATU is a highly efficient uronium salt-based coupling reagent, particularly effective for sterically hindered substrates.
Materials:
-
Benzoic acid
-
N-methylaniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzoic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add N-methylaniline (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the described synthetic methodologies for producing this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. TCI Practical Example: Condensation Using DCC and HOBt | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: N-Methyl-N-phenylbenzamide vs. N,N-dimethylbenzamide as Reagents
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic strategies. This guide provides a detailed comparison of two tertiary benzamides, N-Methyl-N-phenylbenzamide and N,N-dimethylbenzamide, focusing on their physical properties, reactivity, and applications as reagents in organic synthesis, supported by available data and experimental protocols.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and N,N-dimethylbenzamide is presented in Table 1. These properties influence their handling, solubility in various reaction media, and stability under different conditions.
Table 1: Physicochemical Properties
| Property | This compound | N,N-dimethylbenzamide |
| CAS Number | 1934-92-5[1][2][3] | 611-74-5[4][5][6][7] |
| Molecular Formula | C₁₄H₁₃NO[1][2][3] | C₉H₁₁NO[4][5][7] |
| Molecular Weight | 211.26 g/mol [1][2][3][8] | 149.19 g/mol [4][6][7] |
| Appearance | Solid | White to off-white crystalline solid[5] |
| Melting Point | 66-68 °C | 40-43 °C[6] |
| Boiling Point | 341.3 °C at 760 mmHg | 275-276 °C at 760 mmHg[6] |
| Solubility | Insoluble in water; soluble in organic solvents. | Slightly soluble in water; soluble in many organic solvents.[9] |
| Stability | Stable under normal conditions. | Stable under normal temperatures and pressures.[4][5] |
Reactivity and Performance as Reagents
The primary application where these two reagents can be directly compared is in their role as Directed Metalation Groups (DMGs) for ortho-lithiation reactions. The lone pair of electrons on the amide oxygen atom coordinates to the lithium ion of an organolithium base, directing deprotonation to the adjacent ortho-position on the benzene (B151609) ring.[10][11][12]
Directed ortho-Metalation
Both this compound and N,N-dimethylbenzamide are effective DMGs. The general mechanism is illustrated below.
The key difference in their performance as DMGs arises from the electronic and steric properties of the N-substituents (phenyl vs. methyl).
-
Electronic Effects: The N-phenyl group in this compound is more electron-withdrawing than the N-methyl group in N,N-dimethylbenzamide. This increased inductive effect can lead to a slight increase in the acidity of the ortho-protons, potentially facilitating deprotonation.
-
Steric Effects: The bulkier N-phenyl group in this compound can influence the approach of the organolithium base and the subsequent electrophile. This steric hindrance can sometimes be advantageous, leading to higher regioselectivity, but it may also slow down the reaction rate compared to the less hindered N,N-dimethylamide.
While direct comparative studies are limited, the choice between the two reagents often depends on the specific substrate and desired outcome. For instance, the increased steric bulk of the N-phenyl group might be beneficial in directing metalation to a less hindered ortho-position in a di-substituted aromatic ring.
Hydrolytic Stability
The stability of the amide bond to hydrolysis is another important consideration. In general, tertiary amides are more resistant to hydrolysis than primary or secondary amides. Studies on the hydrolysis of benzamides have shown that the rate of hydrolysis can be influenced by the nature of the N-substituents. The electron-withdrawing nature of the N-phenyl group in this compound is expected to make the amide carbonyl less susceptible to nucleophilic attack under acidic conditions compared to N,N-dimethylbenzamide.[13] Conversely, under basic conditions, the increased acidity of any potential N-H protons (not present in these tertiary amides) in related secondary amides can affect the hydrolysis rate.[13] For these tertiary benzamides, the stability is generally high under both acidic and basic conditions, but this compound may exhibit slightly greater stability towards acid-catalyzed hydrolysis.
Experimental Protocols
Detailed methodologies for key experiments involving these reagents are provided below.
General Protocol for Directed ortho-Metalation of a Tertiary Benzamide
This protocol is a general procedure and may require optimization for specific substrates and electrophiles.
Materials:
-
Tertiary benzamide (this compound or N,N-dimethylbenzamide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Organolithium reagent (e.g., n-butyllithium or sec-butyllithium (B1581126) in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled (optional)
-
Electrophile
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
A solution of the tertiary benzamide (1.0 equiv) and TMEDA (1.2 equiv, if used) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The organolithium reagent (1.1 equiv) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1-2 hours.
-
The electrophile (1.2 equiv) is then added, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Synthesis of N,N-dimethylbenzamide
A representative procedure for the synthesis of N,N-dimethylbenzamide is as follows:
Materials:
-
Benzoic acid
-
Dimethylamine
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (B78521) (KOH)
-
Iodine (I₂)
-
Water
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
To a 10 mL quartz tube, add benzoic acid (0.50 mmol), aniline (B41778) (0.70 mmol), TBAB (0.5 mmol), KOH (1.0 mmol), I₂ (0.10 mmol), and water (2.5 mL).
-
The reaction mixture is stirred at room temperature under sunlight irradiation for 2.5 hours.
-
After the reaction is complete, the organic layer is extracted with ethyl acetate.
-
The combined organic extracts are concentrated in vacuo.
-
The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 5/1) to afford N,N-dimethylbenzamide.
Applications in Synthesis
Both reagents serve as valuable intermediates in the synthesis of more complex molecules.
This compound is utilized as an intermediate in the synthesis of dyes and pharmaceuticals.[14] Its derivatives have been explored for various biological activities.
N,N-dimethylbenzamide is widely used as a solvent and an intermediate in the production of agrochemicals and pharmaceuticals.[9] It also serves as a reagent for the deoxygenation of secondary alcohols.
Conclusion
The choice between this compound and N,N-dimethylbenzamide as a reagent depends on the specific requirements of the chemical transformation.
-
N,N-dimethylbenzamide is a more common and less sterically hindered reagent, making it a suitable choice for a wide range of applications, including as a solvent and a standard DMG in ortho-lithiation.
-
This compound offers different steric and electronic properties due to the N-phenyl group. This can be advantageous in specific synthetic contexts where enhanced stability or altered regioselectivity in ortho-metalation is desired.
Researchers should consider the electronic and steric factors, as well as the cost and availability of each reagent, when designing their synthetic routes. Further direct comparative studies would be beneficial to fully elucidate the subtle differences in their reactivity and performance.
References
- 1. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 2. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 3. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylbenzamide(611-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. N,N-Dimethylbenzamide 99 611-74-5 [sigmaaldrich.com]
- 7. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. baranlab.org [baranlab.org]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Efficacy of N-Methyl-N-phenylbenzamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various N-Methyl-N-phenylbenzamide analogs based on available experimental data. The content is structured to offer a clear overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Efficacy Comparison
The following table summarizes the biological activities of several this compound analogs across different therapeutic targets. The data highlights the diverse potential of this chemical scaffold in drug discovery.
| Compound ID/Analog | Target/Assay | Cell Line/Organism | Efficacy Metric | Value | Reference |
| Anticancer Agents | |||||
| Compound 7 | Antiproliferative | K562 (Chronic Myeloid Leukemia) | IC50 | 2.27 µM | [1] |
| HL-60 (Promyelocytic Leukemia) | IC50 | 1.42 µM | [1] | ||
| OKP-GS | IC50 | 4.56 µM | [1] | ||
| PDGFRα Inhibition | - | % Inhibition | 36-45% | [1] | |
| PDGFRβ Inhibition | - | % Inhibition | 36-45% | [1] | |
| HER2 Inhibition | - | % Inhibition | 22-26% | [1] | |
| Compound 10 | Antiproliferative | K562 | IC50 | 2.53 µM | [1] |
| HL-60 | IC50 | 1.52 µM | [1] | ||
| OKP-GS | IC50 | 24.77 µM | [1] | ||
| PDGFRα Inhibition | - | % Inhibition | 36-45% | [1] | |
| PDGFRβ Inhibition | - | % Inhibition | 36-45% | [1] | |
| Imidazole-based analog 4e | Cytotoxic | A549 (Lung Cancer) | IC50 | 8.9 µM | [2] |
| HeLa (Cervical Cancer) | IC50 | 11.1 µM | [2] | ||
| MCF-7 (Breast Cancer) | IC50 | 9.2 µM | [2] | ||
| Imidazole-based analog 4f | Cytotoxic | A549 | IC50 | 7.5 µM | [2] |
| HeLa | IC50 | 9.3 µM | [2] | ||
| MCF-7 | IC50 | 8.9 µM | [2] | ||
| N-phenylbenzamide-4-methylamine acridine (B1665455) derivative 9b | Antiproliferative | CCRF-CEM (T-cell Acute Lymphoblastic Leukemia) | IC50 | 0.82-0.91 µM | [3] |
| U937 (Histiocytic Lymphoma) | IC50 | 0.33 µM | [3] | ||
| Topoisomerase I/II Inhibition | - | - | Effective Inhibition | [3] | |
| N-phenylbenzamide-4-methylamine acridine derivative 9d | Antiproliferative | U937 | IC50 | 0.23 µM | [3] |
| Antischistosomal Agents | |||||
| Compound 9 | Antischistosomal | Schistosoma mansoni (adult) | EC50 | 0.08 µM (80 nM) | [4] |
| Cytotoxicity | HEK 293 (Human Embryonic Kidney) | CC50 | 9.8 ± 1.6 µM | [4] | |
| Selectivity Index | - | SI | 123 | [4] | |
| Compound 11 | Antischistosomal | Schistosoma mansoni (adult) | EC50 | 1.10 µM | [4] |
| Cytotoxicity | HEK 293 | CC50 | 11.1 ± 0.2 µM | [4] | |
| Neurokinin-2 (NK2) Receptor Antagonists | |||||
| para-Fluoro substituted analog 3 | NK2 Receptor Antagonist | Guinea pig trachea | pKb | 9.7 | [5] |
| Analogs 2, 7-9 | NK2 Receptor Antagonist | Guinea pig trachea | pKb | 9.1-9.7 | [5] |
| Anticonvulsant Agents | |||||
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Anticonvulsant (MES test) | Mice | ED50 | 31.8 µM/kg | [6] |
| Neurotoxicity | Mice | TD50 | 166.9 µmol/kg | [6] | |
| Protective Index | - | PI | 5.2 | [6] | |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Anticonvulsant (MES test) | Mice | ED50 | 90.3 µmol/kg | [6] |
| Neurotoxicity | Mice | TD50 | 1.068 µM/kg | [6] | |
| Protective Index | - | PI | 11.8 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by a kinase. Luminescence-based assays are commonly used for their high sensitivity.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, ATP, and the test compounds (this compound analogs) in a suitable kinase assay buffer.
-
Kinase Reaction:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and incubate briefly to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection (Luminescence-based):
-
Stop the kinase reaction and deplete the remaining ATP by adding a specific reagent (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Topoisomerase I/II Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of topoisomerase enzymes.
Principle: Topoisomerase I relaxes supercoiled DNA by introducing single-strand breaks, while Topoisomerase II decatenates intertwined circular DNA through double-strand breaks. The inhibition of these activities can be visualized by agarose (B213101) gel electrophoresis.
Protocol (Topoisomerase I Relaxation Assay):
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: A decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA indicate inhibition of Topoisomerase I.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the this compound analogs for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the DNA.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2n DNA content, G2/M phase cells will have 4n DNA content, and S phase cells will have an intermediate DNA content. Analyze the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a general experimental workflow for their evaluation.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylbenzamide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of N-Methyl-N-phenylbenzamide. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters of different analytical methods. These values are based on established protocols for structurally similar benzamide (B126) compounds and represent typical performance characteristics that can be achieved with proper method development and validation for this compound.
Table 1: Comparison of Performance Characteristics for LC-MS/MS and GC-MS
| Performance Characteristic | LC-MS/MS | GC-MS | Regulatory Guidance (Typical) |
| Specificity/Selectivity | High | High | Method should differentiate the analyte from endogenous components and metabolites.[1] |
| Lower Limit of Quantification (LLOQ) | pg/mL to ng/mL | ng/mL to µg/mL | Analyte signal should be at least 5 times the blank signal.[1] |
| Linearity (R²) | >0.99 | >0.99 | A linear model is fitted to the calibration curve.[1] |
| Accuracy (% Recovery) | 85-115% | 80-120% | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (%RSD) | <15% | <20% | Should not exceed 15% (20% at LLOQ). |
Table 2: Typical Validation Parameters and Acceptance Criteria in Pharmaceutical Assays [2]
| Parameter | Definition | Acceptance Criteria |
| Accuracy (%) | Closeness to true value (bias). | Within 98–102% of nominal for assay. For impurities, 70–130% may be acceptable.[2] |
| Precision (RSD, %) | Repeatability of replicate injections. | RSD ≤2% for assay at 100% level. RSD ≤5% is often acceptable for lower concentrations.[2] |
| Specificity | No interference at the analyte peak. | Blank and placebo samples show no peak at the analyte retention time. Resolution factor ≥1.5 for co-eluting peaks.[2] |
| Linearity (r²) | Proportionality of signal to concentration over a range. | Correlation coefficient R² ≥0.99 (ideally ≥0.995).[2] |
| Range (%) | The interval over which the method is accurate and precise. | For API assay: typically 80–120% of the target concentration.[2] |
| Limit of Detection (LOD) | The minimum detectable amount (qualitative). | Signal-to-Noise Ratio (S/N) ≥3:1.[2] |
| Limit of Quantification (LOQ) | The minimum quantifiable amount with acceptable accuracy and precision. | Signal-to-Noise Ratio (S/N) ≥10:1.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for the quantification of this compound in a biological matrix (e.g., plasma).
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug and formulation analysis.
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Column: A C18 reversed-phase column is recommended as a starting point.[3]
-
Chemicals and Reagents: this compound reference standard, Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), and a suitable buffer salt (e.g., sodium acetate).[3]
-
-
Preparation of Solutions:
-
Mobile Phase Preparation: A starting mobile phase can be a mixture of acetonitrile and a 10mM sodium acetate (B1210297) buffer (pH 5), for instance, in a 50:50 (v/v) ratio. The mobile phase should be degassed before use.[3][4]
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).[3] Prepare calibration standards by serial dilution.
-
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is suitable for the analysis of volatile and thermally stable compounds.
-
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled with a single or triple quadrupole mass spectrometer.[1]
-
Column: A capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Reagents: this compound reference standard, internal standard, ethyl acetate, and derivatizing agent if necessary (e.g., BSTFA).[1]
-
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard.[1]
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.[1]
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[1]
-
Transfer the organic layer to a new tube and evaporate the solvent to dryness.[1]
-
If necessary, add a derivatizing agent and heat.[1]
-
Reconstitute the residue in a suitable solvent like hexane.[1]
-
-
Gas Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.[1]
-
Transfer Line Temperature: 280°C.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for bioanalytical applications where low detection limits are required.[5]
-
Instrumentation and Materials:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][5]
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Reagents: this compound reference standard, internal standard (e.g., N-benzylbenzamide-d7), HPLC-grade acetonitrile, methanol, water, and formic acid.[5]
-
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.[5]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.[5]
-
The supernatant can be directly injected or further cleaned up using Solid-Phase Extraction (SPE).[5]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1][5]
-
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of an analytical method for this compound detection.
Caption: General workflow for analytical method validation.
References
Safety Operating Guide
Safe Disposal of N-Methyl-N-phenylbenzamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Methyl-N-phenylbenzamide, a compound commonly used in organic synthesis. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Key Safety and Hazard Information
This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate caution. The compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1] Furthermore, it is harmful if swallowed and may cause an allergic skin reaction.[2]
Quantitative Data and Physical Properties
A summary of the key quantitative data and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 1934-92-5[3][4] |
| Molecular Formula | C₁₄H₁₃NO[3][4] |
| Molecular Weight | 211.26 g/mol [3][4] |
| Melting Point | 56-58 °C[5] |
| Boiling Point | 341.3 °C at 760 mmHg[3] |
| Flash Point | 154.4 °C[3] |
| GHS Hazard Codes | H302, H315, H317, H319, H335[1][2] |
Experimental Protocols for Disposal
The recommended procedure for the disposal of this compound involves treating it as hazardous waste. This should be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following is a general experimental protocol for its disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that you are wearing the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]
Step 2: Waste Collection and Segregation
All waste containing this compound, including unused product, contaminated materials (e.g., filter paper, absorbent pads), and empty containers, must be collected in a designated hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
Step 3: Labeling of Hazardous Waste
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date of accumulation and any other information required by your institution.
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and dry.
Step 5: Arranging for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1] Never dispose of this chemical down the drain or in the regular trash.
Spill Management
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the substance.
-
Collect the Waste: Using non-sparking tools, carefully collect the spilled material and any contaminated absorbent and place it into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Methyl-N-phenylbenzamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Methyl-N-phenylbenzamide in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Disclaimer: Specific safety data for this compound is limited. The following guidance is based on the safety profiles of structurally similar compounds, including N-Methylbenzamide and N-Phenylbenzamide. A thorough risk assessment should be conducted before commencing any experimental work.
Hazard Identification and Classification
This compound and related compounds are classified with the following hazards:
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2]
-
May be harmful if swallowed.
-
May cause an allergic skin reaction.[3]
Personal Protective Equipment (PPE)
Adherence to proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or tightly sealing safety goggles. A face shield may be necessary for splash hazards.[2][4][5] | EN166 (EU) or NIOSH (US) approved.[2] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, or chemical-resistant apron.[5][6] | --- | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[2][5][6] | --- | Protects against inhalation of harmful dust. |
| Body Protection | Protective clothing and boots as needed, depending on the scale of the operation.[5] | --- | Provides overall protection from contamination. |
Operational Plan: Step-by-Step Handling Procedure
A standardized workflow is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][5][8]
-
Remove all potential sources of ignition from the handling area.[8]
-
Wear all required personal protective equipment as detailed in the table above before handling the chemical.
2. Handling the Chemical:
-
Avoid generating dust when working with the solid form.[5][9]
-
Use a spatula or other appropriate tools for handling the solid chemical.
-
If transferring the chemical, do so carefully to minimize the creation of airborne dust.
3. Storage:
-
Keep containers tightly sealed to prevent contamination and moisture absorption.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[1][10] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential for laboratory safety and environmental protection.
-
Waste Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains.[6]
-
Contaminated PPE Disposal: Contaminated gloves, clothing, and other disposable materials should be placed in a sealed, labeled container for hazardous waste disposal.
-
Spill Cleanup:
-
Small Spills: Carefully sweep or vacuum the solid material, avoiding dust generation. Dampen the spilled material with alcohol before transferring it to a suitable container for disposal.[6][11]
-
Large Spills: Evacuate the area and follow emergency procedures. Prevent the spillage from entering drains or water courses.[9]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. louisville.edu [louisville.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. N-METHYLBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
